OncoFAP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19F2N5O5 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H19F2N5O5/c22-21(23)8-12(9-24)28(11-21)17(30)10-26-20(33)14-6-7-25-19-13(14)2-1-3-15(19)27-16(29)4-5-18(31)32/h1-3,6-7,12H,4-5,8,10-11H2,(H,26,33)(H,27,29)(H,31,32)/t12-/m0/s1 |
InChI Key |
PNRJDKPIARNTNM-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
OncoFAP: A Technical Guide to its Mechanism of Action in the Tumor Stroma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OncoFAP is a high-affinity small molecule ligand targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of a majority of epithelial cancers.[1][2][3] Its selective expression in the tumor microenvironment, coupled with low to negligible presence in normal adult tissues, positions FAP as a compelling target for cancer diagnostics and therapeutics.[1][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the tumor stroma. It provides an in-depth overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.
Introduction to this compound and Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein is a type II integral membrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity. It is a key player in the tumor microenvironment, contributing to extracellular matrix (ECM) remodeling, tumor growth, invasion, and immunosuppression. CAFs, the primary expressors of FAP, are a heterogeneous population of activated fibroblasts that constitute a significant component of the tumor stroma.
This compound is distinguished by its sub-nanomolar binding affinity for both human and murine FAP, making it a versatile tool for preclinical and clinical development. This high affinity allows for the targeted delivery of various payloads, including radionuclides for imaging and therapy, and potent cytotoxic agents directly to the tumor site, thereby minimizing systemic toxicity.
Mechanism of Action of this compound in the Tumor Stroma
The primary mechanism of action of this compound revolves around its high-affinity binding to FAP on the surface of CAFs. This interaction can be leveraged in several ways:
-
Targeted Delivery of Radionuclides (Theranostics): this compound can be chelated with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides. Upon systemic administration, the this compound-radionuclide conjugate selectively accumulates in FAP-expressing tumors, allowing for targeted imaging (PET/CT) or radiotherapy. The localized radiation dose induces DNA damage and cell death in CAFs and surrounding tumor cells.
-
Targeted Delivery of Cytotoxic Drugs: this compound can be linked to potent cytotoxic agents, such as monomethyl auristatin E (MMAE), via a FAP-cleavable linker. The conjugate remains inactive in circulation. Once it reaches the tumor microenvironment, the enzymatic activity of FAP cleaves the linker, releasing the active cytotoxic drug directly within the tumor stroma. This localized drug release leads to the killing of CAFs and nearby cancer cells.
-
Modulation of the Tumor Microenvironment: By targeting and eliminating FAP-positive CAFs, this compound-based therapies can alter the tumor stroma. This includes disrupting the supportive ECM, reducing the secretion of pro-tumoral growth factors and cytokines, and potentially reversing the immunosuppressive environment.
Signaling Pathways Associated with FAP
While the direct downstream signaling cascade initiated by this compound binding is an active area of investigation, the known signaling pathways modulated by FAP provide a framework for understanding its potential effects. FAP expression and activity have been linked to several key signaling pathways that promote tumor progression:
-
PI3K/Akt Pathway: FAP has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.
-
STAT3-CCL2 Signaling: FAP expression is positively correlated with the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and the secretion of C-C motif chemokine ligand 2 (CCL2). This axis is implicated in the recruitment of myeloid-derived suppressor cells, contributing to an immunosuppressive tumor microenvironment.
-
Integrin and RhoA Signaling: FAP can form complexes with integrins, which in turn regulate the activity of RhoA, a small GTPase involved in cell migration and cytoskeletal dynamics. This interaction is thought to be important for CAF-mediated tumor cell invasion.
The binding of this compound to FAP may inhibit its enzymatic activity and potentially disrupt these pro-tumoral signaling cascades.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Compound | Target | KD (nM) | IC50 (nM) | Reference |
| This compound-fluorescein | Human FAP | 0.68 | - | |
| This compound-fluorescein | Murine FAP | 11.6 | - | |
| This compound | Human FAP | - | 0.54 |
Table 2: Biodistribution of 177Lu-OncoFAP-23 in Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 1 h | 4 h | 24 h | 48 h | 96 h | Reference |
| Blood | 1.8 ± 0.2 | 0.6 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |
| Tumor | 22.5 ± 3.5 | 25.1 ± 2.9 | 19.8 ± 2.1 | 16.5 ± 1.8 | 10.2 ± 1.5 | |
| Heart | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |
| Lungs | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| Liver | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | |
| Spleen | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |
| Kidneys | 3.2 ± 0.4 | 2.1 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 | |
| Stomach | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |
| Intestine | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |
| Bone | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data adapted from relevant preclinical studies. Exact values may vary based on the specific this compound derivative and tumor model.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)
Protocol:
-
Tissue Procurement: Obtain fresh tumor tissue from surgical resections in sterile collection medium on ice.
-
Mechanical Dissociation: Wash the tissue with sterile phosphate-buffered saline (PBS). Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile tube containing a digestion solution (e.g., DMEM with collagenase type IV and trypsin). Incubate at 37°C for 1-2 hours with gentle agitation.
-
Cell Filtration and Collection: Neutralize the enzyme activity with fetal bovine serum (FBS). Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate to pellet the cells.
-
Cell Plating: Resuspend the cell pellet in CAF culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) and plate in a culture flask.
-
CAF Purification (Optional): After initial culture, FAP-positive CAFs can be purified using magnetic-activated cell sorting (MACS) with anti-FAP antibodies.
-
Cell Culture and Expansion: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
Immunohistochemical (IHC) Staining of FAP in Tumor Tissue
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95%, 70%, and 50% ethanol (3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary anti-FAP antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with PBS.
-
Apply 3,3'-diaminobenzidine (DAB) substrate solution until the desired brown color develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of MMAE from this compound-Drug Conjugates by LC-MS/MS
Protocol:
-
Sample Preparation (from plasma or tissue homogenate):
-
Protein precipitation: Add acetonitrile to the sample to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing MMAE.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for MMAE.
-
-
Quantification:
-
Generate a standard curve using known concentrations of MMAE.
-
Quantify the amount of MMAE in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
This compound represents a highly promising platform for the targeted diagnosis and therapy of a wide range of solid tumors. Its high affinity and selectivity for FAP enable the precise delivery of potent payloads to the tumor stroma, a critical component of the tumor microenvironment. The mechanisms of action, including targeted cell killing and modulation of the tumor stroma, offer a multi-faceted approach to cancer treatment.
Future research should focus on elucidating the precise downstream signaling events following this compound binding to FAP. A deeper understanding of how this compound modulates the secretome of CAFs and the subsequent impact on immune cell function will be crucial for optimizing combination therapies, particularly with immunotherapies. Further clinical evaluation of this compound-based theranostics and drug conjugates is warranted to translate the promising preclinical findings into tangible benefits for cancer patients.
References
- 1. Immune Regulatory Function of Cancer-Associated Fibroblasts in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
OncoFAP: A Technical Guide to its Discovery and Development
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of OncoFAP, a high-affinity ligand targeting Fibroblast Activation Protein (FAP). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and early clinical advancements of this promising theranostic agent.
Introduction to this compound and Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, including breast, colorectal, ovarian, lung, and pancreatic cancers.[1][2] Its restricted expression in normal adult tissues makes it an attractive target for diagnostic imaging and targeted therapy.
This compound is a small organic ligand with an ultra-high affinity for FAP, demonstrating a dissociation constant in the subnanomolar range.[3] This high affinity, coupled with its ability to be conjugated with various payloads such as radioisotopes and cytotoxic drugs, has positioned this compound as a versatile platform for a range of oncological applications.
Discovery and Development Timeline
The development of this compound and its derivatives has progressed rapidly from its initial discovery to clinical trials.
-
2021: The discovery of this compound is first reported by Millul et al. in Proceedings of the National Academy of Sciences (PNAS). The paper describes this compound as an ultra-high-affinity ligand for FAP and details its initial preclinical characterization.
-
2022: Further preclinical development focuses on creating various this compound conjugates. This includes the development of automated radiosynthesis procedures for Gallium-68, Lutetium-177, and Fluorine-18 labeled this compound derivatives. Preclinical studies demonstrate the favorable biodistribution and tumor-targeting performance of these radiolabeled compounds in murine cancer models.
-
2023: The first-in-human Phase I clinical trial (FAPrimo) of 68Ga-OncoFAP-DOTAGA for PET imaging in patients with solid tumors is initiated. The study aims to evaluate the safety, dosimetry, and imaging performance of the tracer.
-
2024: Researchers report the development and preclinical evaluation of multivalent this compound derivatives, such as Trithis compound (also known as this compound-23), which exhibit enhanced FAP affinity and prolonged tumor retention. A first-in-human trial with 177Lu-OncoFAP-23 for therapeutic applications is approved, with patient treatment expected to begin in early 2025.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.
Table 1: In Vitro Binding Affinity and Inhibitory Activity
| Compound | Target | Assay | Value | Reference |
| This compound | Human FAP | Fluorescence Polarization (KD) | 680 pM | |
| This compound | Human FAP | Enzymatic Assay (IC50) | 16.8 nM | |
| This compound | Murine FAP | Enzymatic Assay (IC50) | 14.5 nM | |
| This compound-DOTAGA | Human FAP | - (IC50) | 493 pM | |
| Trithis compound-DOTAGA (this compound-23) | Human FAP | - (IC50) | 13 pM | |
| Tetrathis compound-DOTAGA | Human FAP | - (IC50) | 2.4 pM |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Derivatives in Mouse Models
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 177Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP | 10 minutes | ~32% | |
| 177Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP | 1 hour | >20% | |
| 177Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP | 6 hours | >20% | |
| 18F-AlF-NOTA-OncoFAP | HT-1080.hFAP | 1 hour | 6.6% | |
| 177Lu-OncoFAP-23 | SK-RC-52.hFAP | 24 hours | ~42% | |
| 177Lu-OncoFAP-23 | SK-RC-52.hFAP | 96 hours | ~16% |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
In Vivo Biodistribution of Radiolabeled this compound
Objective: To determine the uptake and distribution of radiolabeled this compound derivatives in various organs and tumors in a mouse model.
Materials:
-
Athymic nude mice bearing FAP-positive tumors (e.g., SK-RC-52.hFAP or HT-1080.hFAP).
-
Radiolabeled this compound derivative (e.g., 177Lu-OncoFAP-DOTAGA, 18F-AlF-NOTA-OncoFAP).
-
Saline solution for injection.
-
Gamma counter.
Protocol:
-
Tumor cells (e.g., SK-RC-52.hFAP) are subcutaneously implanted into the flank of athymic nude mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
A defined dose of the radiolabeled this compound derivative (e.g., 50 nmol/kg) is injected intravenously into the mice.
-
At various time points post-injection (e.g., 10 min, 1h, 3h, 6h, 24h, 96h), mice are euthanized.
-
Blood, tumors, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.
Cell Internalization Assay
Objective: To assess the extent to which this compound derivatives are internalized by FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., HT-1080.hFAP) and a corresponding FAP-negative wild-type cell line.
-
Fluorescently labeled this compound derivative (e.g., this compound-fluorescein).
-
Cell culture medium.
-
Confocal microscope or flow cytometer.
Protocol:
-
FAP-positive and FAP-negative cells are seeded in appropriate culture vessels (e.g., chamber slides for microscopy or plates for flow cytometry).
-
Cells are incubated with the fluorescently labeled this compound derivative at a specific concentration (e.g., 15 nM) for a defined period (e.g., 1 hour) at 37°C.
-
For microscopy, cells are washed to remove unbound ligand, and then fixed. Nuclei are counterstained with a suitable dye (e.g., DAPI).
-
Images are acquired using a confocal microscope to visualize the subcellular localization of the fluorescent this compound.
-
For flow cytometry, after incubation, cells are washed, detached, and analyzed to quantify the amount of cell-associated fluorescence.
In Vivo Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor activity of therapeutic this compound conjugates in a mouse model.
Materials:
-
Athymic nude mice bearing FAP-positive tumors.
-
Therapeutic this compound conjugate (e.g., 177Lu-OncoFAP-23, this compound-vedotin).
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Mice with established subcutaneous tumors are randomized into treatment and control groups.
-
The therapeutic this compound conjugate is administered to the treatment group, typically via intravenous injection, following a specific dosing schedule (e.g., single dose or multiple doses). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., daily or every other day) using calipers.
-
Animal body weight is monitored as an indicator of treatment toxicity.
-
The study continues until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Tumor growth curves are plotted to compare the efficacy of the treatment versus the control.
Signaling Pathways and Experimental Workflows
Fibroblast Activation Protein (FAP) Signaling
FAP is known to influence several signaling pathways that promote tumor growth, invasion, and remodeling of the tumor microenvironment. These include the PI3K/Akt and Ras-ERK pathways. FAP can also impact the expression of genes associated with cell proliferation and stemness.
Caption: Simplified FAP signaling pathways.
Experimental Workflow: Radiopharmaceutical Development
The development of this compound-based radiopharmaceuticals follows a structured workflow from synthesis to preclinical evaluation.
Caption: this compound radiopharmaceutical workflow.
Experimental Workflow: CAR T-Cell Therapy Application
This compound can be utilized to direct CAR T-cells to FAP-expressing tumors.
Caption: this compound-mediated CAR T-cell therapy workflow.
References
OncoFAP: A High-Affinity Ligand for Targeted Cancer Therapy and Diagnosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Fibroblast Activation Protein (FAP), a transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs) that constitute a significant component of the tumor microenvironment in a majority of solid tumors. Its restricted expression in healthy tissues makes it an attractive target for therapeutic and diagnostic applications. OncoFAP, a small organic ligand with ultra-high affinity for FAP, has emerged as a pivotal tool in the development of next-generation cancer therapies and imaging agents. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its role in the targeted delivery of anti-cancer payloads.
Introduction to Fibroblast Activation Protein (FAP)
FAP, also known as seprase, is a 170 kDa type II membrane-bound serine protease.[1] It is predominantly upregulated in the tumor microenvironment of various cancers, including breast, pancreatic, esophageal, and lung cancers, while its expression in normal tissues is scarce.[1][2] Elevated FAP expression is often associated with a poorer prognosis in several cancer types.[1][3] FAP plays a multifaceted role in the tumor microenvironment by promoting tumor inflammation, suppressing innate and adaptive anti-tumor immunity, and remodeling the extracellular matrix, which can facilitate tumor cell proliferation, migration, and invasion. The unique enzymatic activity and selective expression of FAP in the tumor stroma make it a promising therapeutic target.
This compound: A High-Affinity FAP Ligand
This compound is a potent and selective small organic ligand of FAP. It was developed to exhibit ultra-high affinity for FAP, with a dissociation constant in the subnanomolar range, and it cross-reacts with both human and murine FAP. This high affinity allows for rapid and selective accumulation in FAP-positive tumors with minimal uptake in healthy organs. This compound serves as a modular targeting moiety for the development of various cancer-targeting agents.
Mechanism of Action of this compound-Based Therapeutics
This compound's primary role is to act as a delivery vehicle to the tumor microenvironment. Its mechanism of action is dependent on the payload it carries. The two main therapeutic strategies employing this compound are Radioligand Therapy (RLT) and Small Molecule-Drug Conjugates (SMDCs).
Radioligand Therapy (RLT)
In this approach, this compound is conjugated to a chelator, such as DOTAGA, which can be radiolabeled with a therapeutic radionuclide like Lutetium-177 (¹⁷⁷Lu). The resulting radiopharmaceutical, for example, ¹⁷⁷Lu-OncoFAP-23, is administered systemically. It then accumulates at FAP-expressing tumor sites, delivering a cytotoxic dose of radiation directly to the tumor microenvironment.
Figure 1: Mechanism of Action of this compound-based Radioligand Therapy.
Small Molecule-Drug Conjugates (SMDCs)
This compound can be linked to a potent cytotoxic agent, such as monomethyl auristatin E (MMAE), via a linker that is specifically designed to be cleaved by the enzymatic activity of FAP. The SMDC, for instance, this compound-Gly-Pro-MMAE, is administered as a prodrug. Upon reaching the tumor microenvironment, the linker is cleaved by FAP, releasing the active cytotoxic drug in close proximity to the tumor cells, leading to their death.
Figure 2: Mechanism of Action of this compound-based Small Molecule-Drug Conjugates.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.
Table 1: Affinity and Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 | Fold Enhancement (vs. Monovalent) | Reference |
| This compound | FAP | 680 pM (Kd) | - | |
| Trithis compound (this compound-23) | FAP | 13 pM | ~43-fold | |
| Tetrathis compound | FAP | 2.4 pM | ~235-fold |
Table 2: Preclinical Tumor Uptake of Radiolabeled this compound Derivatives
| Compound | Tumor Model | Uptake (%ID/g) | Time Point | Reference |
| ¹⁷⁷Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP xenograft | >30% | 10 min | |
| ¹⁷⁷Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP xenograft | >20% | 6 hours | |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP / CT-26.hFAP | ~16% | 96 hours | |
| ¹⁷⁷Lu-Trithis compound | FAP-positive tumors | 42% | 24 hours | |
| ¹⁷⁷Lu-Trithis compound | FAP-positive tumors | 16% | 96 hours | |
| [¹⁸F]AlF-NOTA-OncoFAP | FAP-positive solid tumors | 6.6% | 1 hour |
Table 3: Preclinical Therapeutic Efficacy of ¹⁷⁷Lu-OncoFAP-23
| Treatment Group | Tumor Model | Outcome | Reference |
| ¹⁷⁷Lu-OncoFAP-23 (5 MBq/mouse) | FAP-positive tumors | Favorable therapeutic outcomes | |
| ¹⁷⁷Lu-OncoFAP-23 (30 MBq/mouse) | FAP-positive tumors | Curative in mice | |
| ¹⁷⁷Lu-Bithis compound + L19-IL2 | HT-1080.hFAP | 7/7 complete remissions | |
| ¹⁷⁷Lu-Bithis compound + L19-IL2 | SK-RC-52.hFAP | 4/4 complete remissions |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Radiolabeling of this compound Derivatives with ¹⁷⁷Lu
-
Preparation: Dissolve 100 nmol of the this compound precursor in 100 µL of Milli-Q water.
-
Buffering: Add 200 µL of sodium acetate (1 M in water, pH 4.5).
-
Radiolabeling: Add the required amount of ¹⁷⁷LuCl₃ solution.
-
Incubation: Incubate the reaction mixture at 95°C for 10-30 minutes.
-
Quality Control: Analyze the radiochemical purity by reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative In Vivo Biodistribution Studies
-
Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts). Allow tumors to reach an average volume of 300–500 mm³.
-
Compound Administration: Inject the ¹⁷⁷Lu-labeled this compound compound intravenously at a specified dose (e.g., 250 nmol/kg; 50 MBq/kg).
-
Euthanasia and Organ Harvest: At predetermined time points, euthanize the mice via CO₂ asphyxiation. Harvest tumors, organs, and blood.
-
Measurement: Weigh the collected tissues and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
Figure 3: Experimental Workflow for In Vivo Biodistribution Studies.
In Vivo Therapeutic Efficacy Studies
-
Animal Model: Use tumor-bearing mice as described for biodistribution studies.
-
Treatment Groups: Randomize mice into different treatment groups (e.g., saline control, different doses of ¹⁷⁷Lu-OncoFAP, combination therapy).
-
Compound Administration: Administer the therapeutic agent(s) intravenously. For combination therapies, a dose of the radiopharmaceutical can be followed by the administration of an immunocytokine like L19-IL2.
-
Monitoring: Monitor tumor growth and animal well-being regularly.
-
Termination Criteria: Euthanize animals when termination criteria are met (e.g., tumor size limits, signs of distress).
-
Data Analysis: Analyze tumor growth curves and survival data to assess therapeutic efficacy.
Clinical Development and Future Perspectives
This compound-based agents are currently in clinical development. A Phase I clinical trial of ⁶⁸Ga-OncoFAP for diagnostic imaging in solid tumors has been initiated. The favorable preclinical data for ¹⁷⁷Lu-OncoFAP-23 support its clinical development for the treatment of FAP-positive solid tumors, both as a monotherapy and in combination with other agents like immunocytokines. The versatility of the this compound platform, enabling its use in RLT, SMDCs, and imaging, positions it as a highly promising tool in the future of personalized oncology. The continued investigation into FAP biology and the development of novel this compound-based constructs are expected to further expand the therapeutic landscape for a wide range of cancers.
References
- 1. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 2. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
OncoFAP's High-Affinity Binding to Human Fibroblast Activation Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of OncoFAP, a small organic ligand, to human Fibroblast Activation Protein (FAP). FAP is a cell-surface serine protease that is overexpressed in the stroma of a majority of human epithelial cancers, making it a prime target for diagnostic and therapeutic applications in oncology. This compound has demonstrated ultra-high affinity for human FAP, a critical characteristic for its function in targeted cancer therapies. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of the experimental workflow and molecular interaction.
Quantitative Binding Affinity Data
The binding affinity of this compound and its derivatives to human FAP has been rigorously quantified using various biochemical and biophysical methods. The data consistently demonstrates a sub-nanomolar to low picomolar binding affinity, underscoring the potency and specificity of this ligand. The key quantitative metrics are summarized in the tables below.
Table 1: Dissociation Constant (Kd) of this compound for Human FAP
| Compound | Method | Kd (nM) | Source |
| This compound-fluorescein | Fluorescence Polarization | 0.68 | [1][2] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Derivatives against Human FAP
| Compound | Method | IC50 (nM) | Source |
| This compound | Enzymatic Inhibition Assay | 16.8 | [2] |
| natGa-OncoFAP | Enzymatic Inhibition Assay | 0.51 ± 0.11 | |
| Trithis compound (trivalent derivative) | Enzymatic Inhibition Assay | 0.013 |
Experimental Protocols
The determination of this compound's binding affinity for human FAP relies on two primary experimental methodologies: Fluorescence Polarization and an Enzymatic Inhibition Assay.
Fluorescence Polarization Assay
This assay directly measures the binding of a fluorescently labeled this compound derivative to recombinant human FAP. The principle lies in the change in the polarization of emitted light when the small fluorescent ligand binds to the much larger protein, causing a decrease in its rotational speed.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human FAP (hFAP).
-
This compound-fluorescein (or other suitable fluorescent derivative).
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Black, non-binding surface 384-well plates.
-
Plate reader capable of fluorescence polarization measurements.
-
-
Procedure:
-
A constant concentration of this compound-fluorescein is added to the wells of the microplate.
-
A serial dilution of recombinant hFAP is then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the concentration of hFAP.
-
The dissociation constant (Kd) is determined by fitting the resulting binding curve using a suitable nonlinear regression model.
-
Enzymatic Inhibition Assay
This assay assesses the ability of this compound to inhibit the enzymatic activity of FAP. The proteolytic activity of FAP is monitored using a fluorogenic substrate.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human FAP (hFAP).
-
This compound.
-
Fluorogenic FAP substrate: Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.8).
-
Black 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Recombinant hFAP is pre-incubated with varying concentrations of this compound in the wells of the microplate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Z-Gly-Pro-AMC.
-
The increase in fluorescence, resulting from the cleavage of the AMC group by FAP, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined for each this compound concentration.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of this compound that inhibits 50% of the FAP enzymatic activity, is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the general workflow for determining the binding affinity of this compound to human FAP using the primary experimental methods.
Caption: Workflow for this compound-FAP binding affinity determination.
This compound Interaction with FAP
The following diagram illustrates the conceptual interaction of this compound with Fibroblast Activation Protein on the surface of a cancer-associated fibroblast (CAF) within the tumor microenvironment, leading to downstream applications.
Caption: this compound binding to FAP and its therapeutic applications.
References
OncoFAP: A Comprehensive Technical Guide to a High-Affinity Ligand of Fibroblast Activation Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology. A type-II transmembrane serine protease, FAP is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, including breast, colorectal, ovarian, lung, and pancreatic cancers.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive candidate for targeted cancer therapies and diagnostics.[4][5] OncoFAP is an ultra-high-affinity small organic ligand developed to specifically target FAP, demonstrating significant potential for a range of applications from in vivo imaging to therapeutic delivery. This technical guide provides an in-depth overview of this compound, its derivatives, and the methodologies employed in its preclinical and clinical evaluation.
This compound and its Derivatives: Molecular Profile and Binding Affinity
This compound is a potent inhibitor of FAP, characterized by its subnanomolar binding affinity to human FAP and cross-reactivity with the murine isoform. This high affinity has established this compound as a "best-in-class" ligand for FAP targeting. The core this compound molecule can be chemically modified to generate a variety of derivatives for different applications, including fluorescent probes for imaging, radiolabeled agents for diagnostics and therapy (theranostics), and conjugates with cytotoxic payloads for targeted drug delivery.
Quantitative Data on this compound Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives from published studies.
| Derivative | Target | Assay | Value | Reference |
| This compound | human FAP | Fluorescence Polarization | KD = 680 pM | |
| This compound | murine FAP | Fluorescence Polarization | KD = 11.6 nM | |
| This compound-fluorescein | human FAP | Fluorescence Polarization | KD = 0.68 nM | |
| This compound-fluorescein | murine FAP | Fluorescence Polarization | KD = 11.6 nM | |
| This compound-DOTAGA | human FAP | Inhibition Assay | IC50 = 493 pM | |
| Trithis compound-DOTAGA (this compound-23) | human FAP | Inhibition Assay | IC50 = 13 pM | |
| Tetrathis compound-DOTAGA | human FAP | Inhibition Assay | IC50 = 2.4 pM | |
| 68Ga-OncoFAP-DOTAGA | FAP | Inhibition Assay | IC50 (vs FAP) | |
| 68Ga-OncoFAP-DOTAGA | DPP8 | Inhibition Assay | >10,000 nM | |
| 68Ga-OncoFAP-DOTAGA | POP | Inhibition Assay | >10,000 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Fluorescence Polarization Binding Assay
This assay is used to determine the dissociation constant (KD) of this compound and its fluorescent derivatives to FAP.
Workflow:
Caption: Workflow for Fluorescence Polarization Binding Assay.
Methodology:
-
Reagents: Recombinant human or murine FAP, fluorescently labeled this compound (e.g., this compound-fluorescein), and unlabeled this compound are required.
-
Procedure: A constant concentration of the fluorescent this compound derivative and FAP are incubated with serially diluted concentrations of unlabeled this compound.
-
Measurement: The fluorescence polarization of the samples is measured using a suitable plate reader.
-
Analysis: The data is plotted as fluorescence polarization versus the logarithm of the unlabeled this compound concentration. The dissociation constant (KD) is determined by fitting the data to a competitive binding equation.
In Vivo Biodistribution Studies
These studies are essential to evaluate the tumor-targeting capabilities and clearance profile of radiolabeled this compound derivatives.
Workflow:
Caption: Workflow for In Vivo Biodistribution Studies.
Methodology:
-
Animal Models: Mice (e.g., BALB/c nude) are implanted with FAP-positive tumor cells (e.g., SK-RC-52.hFAP or HT-1080.hFAP).
-
Radiolabeling: this compound-DOTAGA is radiolabeled with a suitable radionuclide such as 177Lu or 68Ga.
-
Administration: The radiolabeled compound is administered intravenously to the tumor-bearing mice.
-
Tissue Analysis: At predetermined time points, mice are euthanized, and tumors and major organs are collected, weighed, and their radioactivity is measured. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Fibroblast Activation Protein (FAP) Signaling
FAP's role in the tumor microenvironment is multifaceted, involving the promotion of tumor growth, invasion, and immunosuppression. It exerts its effects through various signaling pathways.
Signaling Pathway Diagram:
References
The Role of OncoFAP in Targeting Cancer-Associated Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, metastasis, and resistance to therapy. A key surface marker and mediator expressed by CAFs is the Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] The restricted expression of FAP in the TME of a vast majority of epithelial cancers, with minimal presence in healthy adult tissues, makes it an exceptionally attractive target for cancer diagnosis and therapy.[2][3][4] OncoFAP, an ultra-high-affinity small organic ligand of FAP, has emerged as a leading molecule for targeting FAP-positive CAFs.[3] This technical guide provides an in-depth overview of the role of this compound in targeting CAFs, detailing its mechanism of action, associated signaling pathways, and its application in the development of targeted radiopharmaceuticals and immunotherapies. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological and experimental workflows to support researchers and drug development professionals in this promising field.
The Target: Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
FAP is a type II transmembrane glycoprotein that exhibits both dipeptidyl peptidase and endopeptidase activities. It is highly expressed on the surface of CAFs in the stroma of over 90% of epithelial cancers, including but not limited to breast, colorectal, pancreatic, and lung cancers.
Key Functions of FAP-positive CAFs in the TME:
-
Extracellular Matrix (ECM) Remodeling: FAP-positive CAFs contribute to the remodeling of the ECM, creating a permissive environment for tumor cell invasion and migration.
-
Immunosuppression: These CAFs secrete various cytokines and chemokines, such as TGF-β and CXCL12, which create an immunosuppressive milieu by inhibiting T-cell function and promoting the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Angiogenesis: FAP expression is associated with increased micro-vessel density in tumors, indicating a role in promoting the formation of new blood vessels that supply the growing tumor.
-
Tumor Growth and Proliferation: Through paracrine signaling, FAP-positive CAFs can directly stimulate the proliferation and survival of cancer cells.
This compound: An Ultra-High-Affinity Ligand for FAP Targeting
This compound is a small organic molecule designed to bind to FAP with sub-nanomolar affinity, demonstrating a dissociation constant (Kd) of 680 pM for human FAP. Its high affinity and specificity, coupled with rapid tumor accumulation and clearance from healthy tissues, make it an ideal candidate for delivering various payloads to the TME. This compound and its derivatives have been successfully conjugated with radionuclides for imaging and therapy, as well as with cytotoxic drugs and for directing CAR T-cell activity.
Quantitative Data on this compound and its Derivatives
The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 | Reference(s) |
| This compound-DOTAGA (monovalent) | Human FAP | 493 pM | |
| Trithis compound-DOTAGA (this compound-23) | Human FAP | 13 pM | |
| Tetrathis compound-DOTAGA | Human FAP | 2.4 pM |
Table 2: Preclinical Biodistribution of Lutetium-177 Labeled this compound Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Compound | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Liver Ratio | Tumor-to-Spleen Ratio | Reference(s) |
| 177Lu-OncoFAP | 24 h | 2.5 | - | - | - | |
| 177Lu-OncoFAP-23 | 24 h | 42 | ~30 | 62 | 108 | |
| 177Lu-OncoFAP-23 | 96 h | 16 | - | - | - | |
| 177Lu-FAP-2286 (benchmark) | 24 h | 10 | 6 | - | - |
Table 3: Preclinical Therapeutic Efficacy of 177Lu-OncoFAP-23 in Mouse Models
| Treatment Group | Dose | Tumor Model | Outcome | Reference(s) |
| 177Lu-OncoFAP-23 (monotherapy) | 5 MBq/mouse | SK-RC-52.hFAP | Moderate anticancer efficacy | |
| 177Lu-OncoFAP-23 (monotherapy) | 30 MBq/mouse | SK-RC-52.hFAP | 2 of 4 complete remissions | |
| 177Lu-OncoFAP-23 + L19-IL2 | 5 MBq/mouse + 3x 50µ g/mouse | SK-RC-52.hFAP | Complete and durable remissions in all treated animals | |
| 177Lu-OncoFAP-23 + L19-IL2 | 250 MBq/kg + L19-IL2 | CT-26.hFAP | 3 of 4 complete remissions |
Key Signaling Pathways
FAP expression on CAFs triggers intracellular signaling cascades that contribute to their pro-tumorigenic functions. The following diagrams illustrate some of the key pathways involved.
This signaling cascade, particularly the FAP-uPAR-STAT3-CCL2 axis, promotes an inflammatory phenotype in CAFs and facilitates the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment.
Experimental Protocols
This section outlines the general methodologies for key experiments involving this compound.
Radiolabeling of this compound Derivatives
Objective: To conjugate this compound derivatives (e.g., this compound-DOTAGA) with radionuclides such as Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for radioligand therapy.
General Protocol for Automated 68Ga-Labeling:
-
Elution: Elute a 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl₃.
-
Pre-purification: The 68Ga eluate is passed through a strong cation exchange (SCX) cartridge to trap the 68Ga.
-
Elution into Reactor: The trapped 68Ga is eluted from the SCX cartridge into a reaction vial containing the this compound-DOTAGA precursor dissolved in a suitable buffer (e.g., sodium acetate or HEPES, pH 4.0-4.5).
-
Labeling Reaction: The reaction mixture is heated at 95°C for 5-10 minutes.
-
Purification: The crude product is passed through a C18 solid-phase extraction (SPE) cartridge to remove unreacted 68Ga and impurities.
-
Elution and Formulation: The purified [68Ga]Ga-OncoFAP-DOTAGA is eluted from the SPE cartridge with an ethanol/saline solution and formulated in sterile saline for injection.
-
Quality Control: Radiochemical purity is assessed by radio-HPLC and radio-TLC. The final product should have a radiochemical purity of >95%.
General Protocol for 177Lu-Labeling:
-
Reaction Setup: The this compound-DOTAGA precursor is dissolved in a buffer (e.g., sodium acetate, pH 4.5-5.0).
-
Labeling: A solution of 177LuCl₃ is added to the precursor solution.
-
Incubation: The mixture is incubated at 90-95°C for 10-30 minutes.
-
Formulation: The reaction mixture is diluted with sterile saline.
-
Quality Control: Radiochemical purity is determined by radio-HPLC and radio-TLC, with an acceptance criterion of >98%.
In Vivo Biodistribution Studies
Objective: To determine the uptake and clearance of radiolabeled this compound derivatives in tumor-bearing animals.
General Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human cancer cell line engineered to express human FAP (e.g., SK-RC-52.hFAP or HT-1080.hFAP).
-
Radiotracer Administration: Inject a defined dose of the radiolabeled this compound derivative (e.g., 250 nmol/kg) intravenously into the tail vein of the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize the mice.
-
Organ Collection and Weighing: Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. Calculate tumor-to-organ ratios.
Therapeutic Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound-based therapies in preclinical models.
General Protocol:
-
Tumor Model Establishment: Subcutaneously implant FAP-positive tumor cells into the flank of immunodeficient or immunocompetent mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the this compound-based therapy (e.g., 177Lu-OncoFAP-23) via intravenous injection. Control groups receive a vehicle control.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI). For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume reaches a certain size) and generate Kaplan-Meier survival curves.
This compound-based CAR T-Cell Therapy
Objective: To assess the efficacy of Chimeric Antigen Receptor (CAR) T-cells redirected to FAP-positive CAFs using an this compound-based targeting domain.
General Protocol for In Vivo Efficacy:
-
CAR T-Cell Generation: Generate CAR T-cells by transducing human or murine T-cells with a lentiviral vector encoding a CAR with an this compound-based single-chain variable fragment (scFv) as the targeting domain, a transmembrane domain, and intracellular co-stimulatory (e.g., 4-1BB) and signaling (e.g., CD3ζ) domains.
-
Animal Model: Establish tumors in immunodeficient mice by co-injecting human cancer cells and FAP-positive CAFs.
-
CAR T-Cell Infusion: Once tumors are established, intravenously infuse the FAP-targeted CAR T-cells into the mice.
-
Efficacy Assessment: Monitor tumor growth as described in the therapeutic efficacy protocol.
-
Immunohistochemistry: At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the infiltration of CAR T-cells and the depletion of FAP-positive CAFs.
Clinical Development and Future Directions
This compound-based diagnostics and therapeutics are currently in clinical development. A Phase I clinical trial for [68Ga]Ga-OncoFAP for imaging solid tumors has been completed (NCT05784597). A Phase I trial evaluating the safety and efficacy of [177Lu]Lu-OncoFAP-23, both as a monotherapy and in combination with the immunocytokine L19-IL2, in patients with FAP-positive solid tumors is also underway.
The ability of this compound to selectively target the tumor stroma opens up a wide range of therapeutic possibilities beyond radioligand therapy, including the delivery of potent small molecule drugs, antibody-drug conjugates, and enhancing the efficacy of immunotherapies. The continued development of this compound-based strategies holds significant promise for the treatment of a broad spectrum of solid tumors.
Conclusion
This compound represents a highly promising platform for targeting FAP-positive CAFs within the tumor microenvironment. Its high affinity and specificity, combined with its versatility for conjugation to various therapeutic and diagnostic agents, have been demonstrated in extensive preclinical studies. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for researchers and drug developers to further explore and harness the potential of this compound in the fight against cancer. As clinical trials progress, this compound-based approaches are poised to become a valuable addition to the armamentarium of precision oncology.
References
OncoFAP's Pan-Tumoral Potential: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a serine protease, has emerged as a highly promising target for cancer diagnosis and therapy due to its selective and abundant expression on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers.[1][2][3][4] FAP is minimally or not at all expressed in normal, healthy tissues, making it an ideal candidate for targeted therapies with a potentially wide therapeutic window.[2] This high expression in over 90% of epithelial tumors, including breast, colorectal, ovarian, lung, and pancreatic cancers, underscores its "pan-tumoral" applicability. OncoFAP, a small organic ligand with an exceptionally high, subnanomolar binding affinity for FAP, is at the forefront of leveraging this target for theranostic applications. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate its potential.
The Role of FAP in the Tumor Microenvironment
FAP plays a crucial role in tumorigenesis by modulating the tumor microenvironment (TME). Its enzymatic activity contributes to the remodeling of the extracellular matrix, which in turn promotes tumor cell proliferation, invasion, and angiogenesis. Furthermore, FAP-positive CAFs can suppress the anti-tumor immune response, creating an immunosuppressive TME that facilitates tumor progression. Targeting FAP, therefore, offers a multi-faceted approach to cancer therapy by not only directly targeting the tumor stroma but also potentially reversing immune suppression.
References
- 1. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
The Dual Nature of OncoFAP: A Technical Guide to its Covalent and Reversible Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of OncoFAP, a high-affinity ligand targeting Fibroblast Activation Protein (FAP), a promising pan-tumor antigen. A key feature of this compound is its unique covalent yet reversible binding to FAP, a characteristic that underpins its potential for both diagnostic and therapeutic applications in oncology. This document provides a comprehensive overview of the binding kinetics, experimental methodologies, and the broader context of FAP signaling.
Quantitative Analysis of this compound Binding Affinity
This compound and its derivatives have demonstrated exceptional, sub-nanomolar affinity for both human and murine Fibroblast Activation Protein (FAP). This high affinity is a critical attribute for its function as a tumor-targeting agent. The binding characteristics have been quantified through various assays, with key data summarized below.
| Compound | Target | Assay Type | Binding Affinity (KD) | Inhibition Concentration (IC50) | Reference |
| This compound (Compound 1) | human FAP | Enzymatic Assay | - | 16.8 nM | [1] |
| This compound (Compound 1) | murine FAP | Enzymatic Assay | - | 14.5 nM | [1] |
| This compound-fluorescein (Compound 2) | human FAP | Fluorescence Polarization | 0.68 nM (680 pM) | - | [1][2] |
| This compound-fluorescein (Compound 2) | murine FAP | Fluorescence Polarization | 11.6 nM | - | [2] |
| natGa-OncoFAP | human FAP | Enzymatic Inhibition | - | 0.51 ± 0.11 nM | |
| Trithis compound-DOTAGA (this compound-23) | human FAP | Enzymatic Inhibition | - | 13 pM | |
| Tetrathis compound-DOTAGA | human FAP | Enzymatic Inhibition | - | 2.4 pM |
The Covalent and Reversible Binding Mechanism of this compound
This compound's interaction with FAP, a serine protease, is characterized by a unique covalent yet reversible binding mechanism. While the precise catalytic mechanism is still a subject of ongoing research, including computational studies using quantum-mechanics/molecular-mechanics (QM/MM) simulations, a proposed model involves the interaction between the inhibitor and the catalytic serine residue of FAP. This dual characteristic allows for both potent, sustained target engagement and the potential for dissociation, which can be advantageous for therapeutic applications.
Experimental Protocols
The characterization of this compound's binding properties relies on a suite of biophysical and cellular assays. Below are generalized protocols for the key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for Binding Affinity (KD) Determination
This assay measures the change in the polarization of fluorescently labeled this compound upon binding to FAP. The slower tumbling of the larger complex results in a higher polarization value.
Detailed Methodology:
-
Reagents and Materials:
-
Fluorescently labeled this compound (e.g., this compound-fluorescein).
-
Recombinant human or murine FAP.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Black, low-binding 384-well plates.
-
Fluorescence plate reader with polarization filters.
-
-
Procedure:
-
Prepare a serial dilution of the FAP protein in the assay buffer.
-
Add a fixed concentration of fluorescently labeled this compound to each well.
-
Add the serially diluted FAP protein to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the FAP concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (KD).
-
Enzymatic Inhibition Assay (IC50)
This assay determines the concentration of this compound required to inhibit 50% of FAP's enzymatic activity.
Detailed Methodology:
-
Reagents and Materials:
-
This compound.
-
Recombinant human or murine FAP.
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC).
-
Assay Buffer (e.g., Tris-based buffer).
-
Black 96-well or 384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of FAP enzyme to each well.
-
Add the serially diluted this compound to the wells and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Biodistribution Studies
These studies are crucial for evaluating the tumor-targeting efficacy and off-target accumulation of radiolabeled this compound derivatives in preclinical models.
Detailed Methodology:
-
Materials:
-
Radiolabeled this compound derivative (e.g., 177Lu-OncoFAP-DOTAGA).
-
Tumor-bearing animal models (e.g., mice with FAP-positive tumor xenografts).
-
Gamma counter.
-
-
Procedure:
-
Administer a defined dose of the radiolabeled this compound derivative intravenously to the tumor-bearing animals.
-
At various time points post-injection, euthanize the animals.
-
Harvest tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Determine tumor-to-organ ratios to assess targeting specificity.
-
FAP Signaling in Cancer
FAP is predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Its expression is associated with tumor progression, invasion, and immunosuppression. FAP is believed to exert its pro-tumorigenic effects through multiple mechanisms, including the remodeling of the extracellular matrix and the modulation of intracellular signaling pathways. While the direct downstream signaling cascade initiated by this compound binding is an area of active investigation, the inhibition of FAP's enzymatic activity is expected to interfere with these pathways.
Studies have shown that FAP expression can lead to the activation of the PI3K/Akt and SHH/Gli1 signaling pathways, which are known to promote cell proliferation and survival. By inhibiting FAP, this compound has the potential to disrupt these pro-tumorigenic signals.
Conclusion
This compound represents a significant advancement in the development of targeted agents for cancer diagnosis and therapy. Its high affinity and unique covalent-reversible binding mechanism to FAP provide a strong foundation for its clinical utility. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to harness the potential of this compound in the fight against cancer. Further elucidation of the precise molecular interactions and downstream signaling events will continue to refine our understanding and application of this promising molecule.
References
OncoFAP Derivatives: A Technical Guide to Structural Modifications and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for diagnostic and therapeutic interventions.[1][2] Its limited expression in healthy tissues makes it an ideal candidate for targeted therapies, minimizing off-target toxicities.[2] OncoFAP, an ultra-high-affinity small organic ligand of FAP, has shown significant promise in this domain.[3][4] This technical guide provides an in-depth overview of the structural modifications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Core Structure and Modifications
This compound is a small organic ligand featuring a di-fluoro-cyano-proline, an 8-amido-quinoline ring, and a carboxylic acid moiety. This carboxylic acid serves as a versatile conjugation point for various payloads, enabling the development of a broad spectrum of derivatives for imaging and therapeutic applications.
Radiolabeled Derivatives for Imaging and Theranostics
A primary application of this compound is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy. This is achieved by conjugating this compound to chelating agents that can stably incorporate various radionuclides.
Commonly used chelators include:
-
DOTAGA (1-(1,3-carboxy-propyl)-4,7,10(carboxymethyl)-1,4,7,10-tetraazacyclododecane): Used for labeling with Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.
-
NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-acetic acid): Also used for labeling with ⁶⁸Ga and ¹⁷⁷Lu, as well as Fluorine-18 (¹⁸F).
-
NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid): Employed for labeling with ⁶⁸Ga and ¹⁸F.
These modifications have led to the development of several clinical and preclinical candidates, including [⁶⁸Ga]Ga-DOTAGA-OncoFAP and [¹⁷⁷Lu]Lu-DOTAGA-OncoFAP.
Small Molecule-Drug Conjugates (SMDCs) for Targeted Therapy
This compound's high affinity and tumor-targeting capabilities are also leveraged to deliver potent cytotoxic agents directly to the tumor microenvironment. This approach, known as small molecule-drug conjugate (SMDC) therapy, involves linking this compound to a cytotoxic payload via a cleavable linker.
A key example is This compound-GlyPro-MMAE , which consists of:
-
This compound: The FAP-targeting ligand.
-
Glycine-Proline (GlyPro) linker: A dipeptide linker that is selectively cleaved by the enzymatic activity of FAP itself.
-
Monomethyl auristatin E (MMAE): A potent anti-tubulin agent that is released in its active form upon cleavage of the linker in the tumor microenvironment.
This design ensures that the cytotoxic payload is preferentially activated at the tumor site, enhancing efficacy and reducing systemic toxicity.
Multimeric Derivatives for Enhanced Affinity and Tumor Retention
To further improve binding affinity and tumor residence time, multivalent this compound derivatives have been developed. These constructs feature multiple this compound ligands linked together.
Notable examples include:
-
Trithis compound (this compound-23): A trimeric derivative that has shown a significant increase in FAP binding affinity compared to its monovalent counterpart.
-
Tetrathis compound: A tetrameric derivative with even further enhanced inhibitory activity.
These multimeric derivatives have demonstrated superior tumor uptake and prolonged retention, making them promising candidates for radioligand therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives based on published literature.
Table 1: Binding Affinity and Inhibitory Concentration of this compound Derivatives
| Derivative | Target | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | Human FAP | 0.68 | 16.8 | |
| This compound | Murine FAP | 11.6 | 14.5 | |
| This compound-DOTAGA | Human FAP | - | 0.493 | |
| Trithis compound-DOTAGA (this compound-23) | Human FAP | - | 0.013 | |
| Tetrathis compound-DOTAGA | Human FAP | - | 0.0024 |
Table 2: In Vivo Biodistribution of Radiolabeled this compound Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Derivative | Time Post-Injection | Tumor | Kidney | Liver | Spleen | Reference(s) |
| [¹⁸F]AlF-NOTA-OncoFAP | 1 hour | 6.6 | - | - | - | |
| ¹⁷⁷Lu-OncoFAP | 10 minutes | >30 | - | - | - | |
| ¹⁷⁷Lu-Trithis compound (this compound-23) | 24 hours | 42 | ~1.4 | ~0.7 | ~0.4 | |
| ¹⁷⁷Lu-Trithis compound (this compound-23) | 96 hours | 16 | - | - | - |
Experimental Protocols
Radiolabeling of this compound Derivatives with Lutetium-177 (¹⁷⁷Lu)
This protocol is a generalized procedure based on published methods for labeling this compound-DOTAGA derivatives with ¹⁷⁷Lu.
Materials:
-
This compound-DOTAGA precursor
-
Lutetium-177 chloride (¹⁷⁷LuCl₃) solution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Milli-Q water
-
Phosphate-buffered saline (PBS)
-
Heating block or water bath
-
Radio-HPLC system for quality control
Procedure:
-
Dissolve the this compound-DOTAGA precursor in Milli-Q water.
-
Add sodium acetate buffer to the precursor solution.
-
Add the required activity of ¹⁷⁷LuCl₃ solution to the mixture.
-
Heat the reaction mixture at 90-98°C for 10 minutes.
-
After cooling, dilute the mixture with PBS to the desired final volume and concentration.
-
Perform quality control using radio-HPLC to determine the radiochemical purity and confirm the full incorporation of the radiometal.
In Vivo Biodistribution Studies
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound derivatives in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with FAP-positive tumor xenografts)
-
Radiolabeled this compound derivative
-
Saline solution
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a defined dose of the radiolabeled this compound derivative intravenously to the tumor-bearing mice.
-
At predetermined time points (e.g., 10 minutes, 1 hour, 3 hours, 24 hours), euthanize a cohort of mice.
-
Dissect and collect tumors and relevant organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizations
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) contributes to tumor progression through various signaling pathways that promote cell proliferation, migration, and invasion. The diagram below illustrates some of the key pathways influenced by FAP.
Caption: Simplified FAP signaling pathways promoting cancer cell proliferation, migration, and invasion.
Experimental Workflow for this compound-based Radiopharmaceutical Development
The following diagram outlines the typical workflow for the development and preclinical evaluation of this compound-based radiopharmaceuticals.
Caption: General workflow for the development of this compound-based radiopharmaceuticals.
Conclusion
This compound and its derivatives represent a versatile and powerful platform for the development of targeted diagnostics and therapeutics for a wide range of cancers. The ability to modify the core this compound structure with various payloads, including radionuclides and cytotoxic drugs, has led to a promising pipeline of agents with high tumor-targeting specificity and efficacy. The ongoing development of multimeric derivatives further enhances the potential of this platform by improving binding affinity and tumor retention. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance this exciting field of oncology.
References
Methodological & Application
Application Notes and Protocols for Gallium-68 Radiolabeling of OncoFAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoFAP is a high-affinity ligand targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed in the stroma of a majority of epithelial cancers.[1][2] This makes it an excellent target for diagnostic imaging and targeted radiotherapy. Radiolabeling this compound with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide, allows for sensitive and specific tumor imaging using Positron Emission Tomography (PET).[3][4] This document provides detailed protocols for the radiolabeling of this compound derivatives with ⁶⁸Ga, summarizing key quantitative data and experimental methodologies.
Principle of ⁶⁸Ga-OncoFAP Radiolabeling
The radiolabeling process is based on the chelation of the metallic radionuclide ⁶⁸Ga³⁺ by a bifunctional chelator conjugated to the this compound molecule. Common chelators used for this purpose include DOTAGA, NODAGA, and NOTA.[5] The this compound conjugate, often referred to as the precursor, is incubated with ⁶⁸Ga³⁺ under controlled conditions of pH, temperature, and time to form the stable ⁶⁸Ga-OncoFAP radiopharmaceutical. The process can be performed manually or using automated synthesis modules, with the latter offering higher reproducibility for clinical applications.
Quantitative Data Summary
The efficiency and quality of the ⁶⁸Ga-OncoFAP radiolabeling are assessed by several parameters, including Radiochemical Yield (RCY), Radiochemical Purity (RCP), and Molar Activity. The tables below summarize these parameters under different experimental conditions for various this compound conjugates.
Table 1: Automated Radiosynthesis of ⁶⁸Ga-OncoFAP Derivatives
| This compound Derivative | Precursor Amount (µg) | Reaction Time (min) | Reaction pH | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RCP) (%) | Molar Activity (GBq/µmol) |
| [⁶⁸Ga]Ga-DOTAGA-OncoFAP | 15-25 | 5 | 4.2 | 78-83 | >99.5 | 20-30 |
| [⁶⁸Ga]Ga-NODAGA-OncoFAP | 15-25 | 5 | 4.2 | 82-85 | >99.5 | 20-30 |
| [⁶⁸Ga]Ga-NOTA-OncoFAP | 15-25 | 5 | 4.2 | 78-83 | >99.5 | 20-30 |
Table 2: Kit-Based Preparation of ⁶⁸Ga-OncoFAP Derivatives
| This compound Derivative | Precursor Amount (µg) | Reaction Time (min) | Reaction Temperature (°C) | Reaction pH | Radiochemical Purity (RCP) (%) | Notes |
| [⁶⁸Ga]Ga-NODAGA-OncoFAP | 40 | 10 | 95 | 3.2 | >98.5 | Formate buffer used to reduce colloidal gallium impurity. |
| [⁶⁸Ga]Ga-DOTAGA-OncoFAP | 40 | 10 | 95 | 3.2 | >98.5 | Use of acetate buffer at pH 4.2 resulted in lower RCP (88 ± 2.4%). |
Table 3: Automated Radiosynthesis of a Related FAP Ligand ([⁶⁸Ga]Ga-FAP-2286) for Comparison
| Precursor Amount (µg) | Heating Time (min) | Buffer | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RCP) (%) |
| 25 (manual) | 4 | 0.1 M Sodium Acetate with Methionine | Not Reported | >98 |
| 50 (automated) | 9 | 0.1 M Sodium Acetate with Methionine | 59.85 ± 3.73 | >94 |
Experimental Protocols
Protocol 1: Automated Radiolabeling of this compound Derivatives
This protocol is based on an automated synthesis module (e.g., FASTlab 2) and is suitable for reproducible production of ⁶⁸Ga-OncoFAP for clinical use.
Materials:
-
This compound-DOTAGA, this compound-NODAGA, or this compound-NOTA precursor (15-25 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (e.g., 0.7M)
-
Sterile water for injection (WFI)
-
Solid Phase Extraction (SPE) cartridge for purification
-
Ethanol for elution from SPE cartridge
-
0.9% NaCl for final formulation
-
Automated synthesis module and dedicated cassette
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸Ga³⁺ eluate.
-
The automated module transfers the ⁶⁸Ga³⁺ eluate to the reaction vessel.
-
The precursor solution (15-25 µg of this compound-derivative) and sodium acetate buffer are added to the reaction vessel to achieve a pH of approximately 4.2.
-
The reaction mixture is heated to 95°C for 5-10 minutes.
-
After incubation, the mixture is passed through an SPE cartridge to retain the ⁶⁸Ga-OncoFAP.
-
The cartridge is washed with WFI to remove unreacted ⁶⁸Ga³⁺ and impurities.
-
The final product, ⁶⁸Ga-OncoFAP, is eluted from the cartridge with ethanol.
-
The ethanolic solution is then formulated with 0.9% NaCl for injection.
-
Perform quality control tests, including RCP determination by radio-HPLC or radio-TLC.
Protocol 2: Kit-Based Radiolabeling of this compound-NODAGA
This protocol describes a simplified, kit-based approach suitable for radiopharmacies.
Materials:
-
This compound-NODAGA kit containing 40 µg of precursor.
-
⁶⁸Ge/⁶⁸Ga generator eluate in 0.1 M HCl.
-
Formate buffer to adjust pH to 3.2.
-
Heating block or water bath at 95°C.
-
Quality control supplies (radio-TLC or radio-HPLC).
Procedure:
-
Add the ⁶⁸Ga³⁺ eluate to the vial containing the this compound-NODAGA precursor.
-
Add formate buffer to adjust the pH of the reaction mixture to 3.2.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity. The use of formate buffer at a lower pH is crucial to minimize the formation of colloidal ⁶⁸Ga, ensuring high RCP.
Visualizations
This compound Radiolabeling and Purification Workflow
Caption: Workflow for ⁶⁸Ga-OncoFAP radiosynthesis.
FAP-Targeted Radiopharmaceutical Signaling Pathway
Caption: Mechanism of FAP-targeted PET imaging.
Stability of ⁶⁸Ga-OncoFAP
Studies have shown that ⁶⁸Ga-labeled this compound derivatives exhibit high stability in both saline and human plasma at 37°C, with over 99% of the compound remaining intact. For instance, [⁶⁸Ga]Ga-OncoFAP-DOTAGA has been shown to be stable in human blood serum for up to 120 minutes. This high stability is crucial for ensuring that the radiotracer remains intact in vivo, allowing for accurate tumor targeting and imaging.
Conclusion
The radiolabeling of this compound with Gallium-68 is a robust and reproducible process that can be achieved through both automated and kit-based methods. The resulting radiopharmaceutical, ⁶⁸Ga-OncoFAP, has demonstrated excellent properties for PET imaging of FAP-positive tumors, including high radiochemical purity, stability, and specific tumor uptake. The provided protocols and data serve as a comprehensive guide for researchers and clinicians involved in the development and application of this promising class of radiotracers.
References
- 1. This compound Radio Conjugates (Imaging) - Philogen Spa [philogen.com]
- 2. Gallium68-Labeled Fibroblast Activation Protein Inhibitor (68Ga-FAPI) PET/CT as an Alternative to Fluoro18-Fluorodeoxyglucose (18F-FDG) PET/CT: Discussion in a Case of Metastatic Adenocarcinoma of Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. philochem.ch [philochem.ch]
- 5. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of this compound-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 177Lu-OncoFAP Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the radiolabeling of OncoFAP with Lutetium-177 (¹⁷⁷Lu), creating a potent radiopharmaceutical for targeted cancer therapy. The protocols outlined below are based on established preclinical and clinical research, offering a step-by-step approach for successful conjugation and quality control.
Introduction to ¹⁷⁷Lu-OncoFAP
Fibroblast Activation Protein (FAP) is a promising target for cancer therapy due to its high expression in the stroma of a wide range of solid tumors and limited presence in healthy tissues. This compound is a high-affinity small organic ligand that targets FAP.[1][2] When conjugated with the therapeutic radionuclide Lutetium-177, ¹⁷⁷Lu-OncoFAP can selectively deliver a cytotoxic radiation dose to FAP-positive tumor cells and the surrounding tumor microenvironment. Recent advancements have led to the development of multimeric this compound derivatives, such as this compound-23, which exhibit enhanced tumor uptake and retention.[2][3][4]
Mechanism of Action and Signaling Pathway
Fibroblast Activation Protein (FAP) plays a crucial role in the tumor microenvironment by remodeling the extracellular matrix (ECM) and promoting tumor cell proliferation, invasion, and immunosuppression. FAP's enzymatic activity and its interaction with other cell surface proteins activate several downstream signaling pathways that contribute to cancer progression. Understanding this pathway is critical for the rational design and application of FAP-targeted therapies like ¹⁷⁷Lu-OncoFAP.
Caption: FAP signaling cascade in the tumor microenvironment.
Experimental Protocols
The following sections provide detailed protocols for the radiolabeling of this compound with ¹⁷⁷Lu.
Materials and Reagents
-
This compound precursor (e.g., DOTAGA-OncoFAP or this compound-23)
-
¹⁷⁷LuCl₃ solution (no-carrier-added)
-
Sodium acetate buffer (0.5 M, pH 4.5-5.5)
-
Ascorbic acid buffer (optional, as a radioprotectant)
-
Milli-Q water or water for injection
-
Sterile reaction vials
-
Heating block or water bath
-
Syringes and needles
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Ethanol
-
Saline solution (0.9%)
-
Sterile filters (0.22 µm)
¹⁷⁷Lu-OncoFAP Conjugation Workflow
The general workflow for the conjugation of ¹⁷⁷Lu to this compound involves the chelation of the radioisotope by the DOTAGA moiety of the this compound precursor under controlled temperature and pH.
Caption: Step-by-step workflow for ¹⁷⁷Lu-OncoFAP conjugation.
Step-by-Step Radiolabeling Protocol
This protocol is a general guideline and may require optimization based on the specific this compound derivative and desired specific activity.
-
Preparation of the Reaction Mixture:
-
In a sterile reaction vial, dissolve the this compound precursor (e.g., 25-100 nmol) in Milli-Q water.
-
Add sodium acetate buffer (e.g., 75-200 µL of 1 M solution, pH 4.5) to the precursor solution.
-
Carefully add the desired amount of ¹⁷⁷LuCl₃ solution (e.g., 20-150 MBq) to the vial.
-
-
Incubation:
-
Securely cap the reaction vial.
-
Heat the mixture at 90-95°C for 10-30 minutes in a heating block or water bath.
-
-
Purification (if necessary):
-
After incubation, the reaction mixture can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Condition the C18 cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.
-
Elute the ¹⁷⁷Lu-OncoFAP using a small volume of an ethanol/saline mixture.
-
-
Final Formulation:
-
The eluted ¹⁷⁷Lu-OncoFAP can be diluted with saline or a suitable buffer for injection.
-
For stabilization and to reduce radiolysis, gentisic acid or ascorbic acid can be added.
-
Perform sterile filtration of the final product using a 0.22 µm filter into a sterile vial.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled product.
Radiochemical Purity and Yield
-
Method: Radio-High-Performance Liquid Chromatography (radio-HPLC) is the gold standard for determining radiochemical purity. A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Acceptance Criteria: The radiochemical purity should be ≥95%.
Other Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Reference |
| pH | pH meter or pH strips | 4.0 - 8.0 | |
| Radionuclidic Purity | Gamma spectroscopy | Conforms to ¹⁷⁷Lu specifications | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | |
| Sterility | Direct inoculation or membrane filtration | No microbial growth |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for ¹⁷⁷Lu-OncoFAP conjugation based on published data.
Table 1: Radiolabeling Reaction Conditions
| Parameter | Value | Reference |
| Precursor | DOTAGA-OncoFAP / this compound-23 | |
| Amount of Precursor | 25 - 100 nmol | |
| ¹⁷⁷Lu Activity | 20 - 150 MBq | |
| Buffer | Sodium Acetate (pH 4.5) | |
| Reaction Temperature | 90 - 95 °C | |
| Reaction Time | 10 - 30 min |
Table 2: Quality Control and Yield
| Parameter | Typical Result | Reference |
| Radiochemical Yield (RCY) | > 95% | |
| Radiochemical Purity (RCP) | ≥ 98% | |
| Molar Activity | 44 - 105 GBq/µmol |
Conclusion
The conjugation of ¹⁷⁷Lu to this compound provides a promising avenue for targeted radionuclide therapy of FAP-positive cancers. The protocols described herein offer a robust and reproducible method for the preparation of ¹⁷⁷Lu-OncoFAP. Adherence to strict quality control measures is paramount to ensure the production of a safe and effective radiopharmaceutical for preclinical and clinical applications. The development of multivalent derivatives like ¹⁷⁷Lu-OncoFAP-23 has shown superior tumor uptake and retention, supporting its clinical development for the treatment of solid tumors.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OncoFAP-Based Small Molecule Drug Conjugate (SMDC) Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology. Its expression is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, while being virtually absent in healthy adult tissues.[1][2][3] This differential expression profile makes FAP an ideal candidate for targeted cancer therapies.[1] Small Molecule Drug Conjugates (SMDCs) are a therapeutic modality that utilizes a small molecule ligand to deliver a potent cytotoxic payload specifically to tumor cells.[4] OncoFAP, a potent and high-affinity FAP ligand, serves as an excellent targeting moiety for the development of FAP-targeted SMDCs.
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of this compound-based SMDCs.
This compound-Based SMDC Design and Mechanism of Action
This compound-based SMDCs are modular constructs composed of three key components: the this compound targeting ligand, a linker, and a cytotoxic payload. The this compound ligand, featuring a di-fluoro-cyano-proline and an 8-amido-quinoline ring, binds with ultra-high affinity to FAP on the surface of CAFs in the tumor stroma. This binding anchors the SMDC within the tumor microenvironment.
The linker component is critical for the stability of the SMDC in circulation and the controlled release of the payload at the tumor site. For this compound SMDCs, FAP-cleavable linkers, such as the glycine-proline (Gly-Pro) dipeptide, are often employed. The endopeptidase activity of FAP itself cleaves this linker, releasing the cytotoxic payload in close proximity to the cancer cells.
The payload is a highly potent cytotoxic agent, such as monomethyl auristatin E (MMAE), which then exerts its anti-tumor effect. This targeted delivery approach aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated off-target toxicities.
Caption: Mechanism of action of an this compound-based SMDC.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound-based SMDCs.
Table 1: Binding Affinity and FAP Inhibition
| Compound | Target | KD (nM) | IC50 (nM) | Reference |
| This compound | human FAP | 0.68 | 16.8 | |
| This compound | murine FAP | 11.6 | 14.5 | |
| Bithis compound | human FAP | Sub-nanomolar | - |
Table 2: In Vivo Tumor Uptake and Efficacy of this compound-SMDCs
| Compound | Xenograft Model | Dose | Tumor Uptake (%ID/g at 24h) | Therapeutic Outcome | Reference |
| 177Lu-OncoFAP | HT-1080.hFAP | 15 or 70 MBq/mouse | ~4 | Potent anti-tumor efficacy | |
| 177Lu-Bithis compound | HT-1080.hFAP | 15 or 70 MBq/mouse | ~20 | Potent anti-tumor efficacy | |
| This compound-Gly-Pro-MMAE | FAP-positive tumors | 250 nmol/kg | >10% ID/g of MMAE | Strong anticancer effect |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound-based SMDCs are provided below.
Protocol 1: FAP Binding Affinity Assay (Fluorescence Polarization)
This protocol describes the determination of the binding affinity of this compound derivatives to FAP using a fluorescence polarization assay.
Materials:
-
Recombinant human or murine FAP
-
This compound-fluorescein conjugate (or other fluorescently labeled this compound derivative)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the unlabeled this compound derivative in Assay Buffer.
-
In a 384-well plate, add a constant concentration of the this compound-fluorescein conjugate to each well.
-
Add the serially diluted unlabeled this compound derivative to the wells.
-
Add a constant concentration of recombinant FAP to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters.
-
Calculate the dissociation constant (KD) by fitting the data to a one-site binding competition model using appropriate software.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic potential of this compound-SMDCs on FAP-expressing cancer cells.
Materials:
-
FAP-positive cancer cell line (e.g., HT-1080 transfected with human FAP)
-
FAP-negative cancer cell line (parental HT-1080) as a control
-
This compound-SMDC and corresponding free payload
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed FAP-positive and FAP-negative cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-SMDC and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the media containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound-SMDCs in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
FAP-positive tumor cells (e.g., HT-1080.hFAP)
-
This compound-SMDC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inoculate immunodeficient mice with FAP-positive tumor cells.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound-SMDC or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Analyze the data to determine the effect of the this compound-SMDC on tumor growth inhibition.
Caption: Experimental workflow for this compound-SMDC development.
Logical Relationships in this compound-SMDC Design
The successful design of an this compound-SMDC relies on the careful consideration of the interplay between its three core components.
Caption: Key relationships in this compound-SMDC design.
These application notes and protocols provide a foundational framework for researchers embarking on the design and development of novel this compound-based SMDCs for targeted cancer therapy. The provided data and methodologies should facilitate the rational design and preclinical evaluation of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule drug conjugate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vivo Imaging of Fibroblast Activation Protein (FAP) Expression Using OncoFAP-PET
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP) is a type-II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[1][2] Its expression is limited in healthy adult tissues, making it an attractive target for diagnostic imaging and therapy.[2][3] OncoFAP is a recently developed small organic ligand that targets FAP with exceptionally high, sub-nanomolar affinity.[1] When labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables non-invasive, whole-body imaging of FAP expression via Positron Emission Tomography (PET). This technology holds immense promise for tumor detection, staging, therapy response assessment, and the development of FAP-targeted therapies.
This compound-based radiopharmaceuticals have demonstrated rapid and selective tumor accumulation with high tumor-to-background ratios in a wide range of cancers, including breast, colon, pancreatic, and head and neck cancers. This document provides a summary of quantitative data from preclinical and clinical studies, detailed protocols for in vivo imaging, and diagrams illustrating key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies involving this compound-PET imaging, showcasing its tumor-targeting capabilities and biodistribution.
Table 1: Preclinical Biodistribution of this compound Radiopharmaceuticals in Tumor-Bearing Mice
| Radiotracer | Tumor Model | Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Kidney Ratio | Reference |
| [¹⁸F]AlF-NOTA-OncoFAP | HT-1080.hFAP | 1 h | 6.6 (average) | - | - | |
| [⁶⁸Ga]Ga-DOTAGA-OncoFAP | FAP-expressing murine model | 1 h | - | 8.6 ± 5.1 | - | |
| [⁶⁸Ga]Ga-DOTAGA-OncoFAP | FAP-expressing murine model | 3 h | - | 38.1 ± 33.1 | - | |
| [¹⁷⁷Lu]Lu-OncoFAP | SK-RC-52.hFAP | 3 h | >20 | 116:1 | 33:1 | |
| [¹⁷⁷Lu]Lu-OncoFAP-23 | SK-RC-52.hFAP | 24 h | ~42 | - | ~30 | |
| [¹⁷⁷Lu]Lu-OncoFAP-23 | SK-RC-52.hFAP | 96 h | ~16 | - | - |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Clinical Imaging Data for [⁶⁸Ga]Ga-OncoFAP-PET in Cancer Patients
| Cancer Type | Lesion Type | Mean SUVmax | Patient Cohort Size | Reference |
| Various Solid Tumors | Primary Tumors | 12.3 ± 2.3 | 12 | |
| Various Solid Tumors | Lymph Node Metastases | 9.7 ± 8.3 | 12 | |
| Various Solid Tumors | Distant Metastases | Up to 20.0 | 12 | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Primary/Metastases | - | 19 |
SUVmax = Maximum Standardized Uptake Value.
Table 3: Comparative Performance of FAPI-PET vs. [¹⁸F]FDG-PET
| Cancer Type | Metric | [⁶⁸Ga]Ga-FAPI-PET | [¹⁸F]FDG-PET | Key Finding | Reference |
| Primary Hepatic Tumors | Sensitivity | 96% | 65% | FAPI-PET demonstrated significantly higher sensitivity. | |
| Peritoneal Metastases (Patient-based) | Pooled Sensitivity | 98.2% | 55.9% | FAPI-PET showed superior detection of peritoneal involvement. | |
| Gastric, Colorectal, Duodenal Cancers | Sensitivity (Primary Tumors) | 100% | - | FAPI-PET had better sensitivity for primary tumor detection. | |
| Head and Neck Squamous Cell Carcinoma | Nodal Metastases | - | - | FAP-PET appears to reduce false-positive results compared to FDG. |
Experimental Protocols
Protocol 1: Preclinical In Vivo Imaging with this compound-PET
This protocol provides a generalized workflow for imaging FAP expression in a subcutaneous tumor mouse model.
1. Cell Culture and Animal Model Preparation:
- Culture FAP-positive tumor cells (e.g., HT-1080.hFAP, SK-RC-52.hFAP) in appropriate media (e.g., DMEM with 10% FBS).
- When cells reach ~80% confluency, detach and resuspend in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
- Subcutaneously implant 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., BALB/c nude).
- Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³). Monitor animal body weight and tumor volume regularly.
2. Radiotracer Preparation and Administration:
- Synthesize the radiolabeled this compound tracer (e.g., [⁶⁸Ga]Ga-DOTAGA-OncoFAP) using a fully automated cassette-based module.
- Perform quality control to ensure high radiochemical purity and yield.
- Administer the radiotracer via intravenous (tail vein) injection. The injected activity may vary (e.g., 5-15 MBq), and the molar dose should be considered (e.g., 250 nmol/kg).
3. PET/CT or PET/MRI Imaging:
- Anesthetize the mouse (e.g., with isoflurane) and position it on the scanner bed.
- Acquire dynamic or static PET scans at specified time points post-injection (e.g., 10 min, 1 h, 3 h, 24 h).
- A typical static scan may be acquired for 10-15 minutes at 1 hour post-injection.
- Acquire a low-dose CT or an anatomical MRI scan for attenuation correction and anatomical co-registration.
4. Ex Vivo Biodistribution (Optional but Recommended):
- Following the final imaging session, euthanize the animals.
- Harvest tumors and key organs (blood, liver, spleen, kidneys, muscle, etc.).
- Weigh the tissues and measure their radioactivity using a gamma counter.
- Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
5. Data Analysis:
- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
- Draw regions of interest (ROIs) on the tumor and organs using the co-registered anatomical images.
- Quantify tracer uptake by calculating the Standardized Uptake Value (SUV) or %ID/g from the image data.
- Calculate tumor-to-background ratios for key tissues.
Protocol 2: General Clinical Imaging Protocol with this compound-PET/CT
This protocol is based on emerging standardized guidelines for FAP-PET imaging.
1. Patient Preparation:
- No specific patient preparation such as fasting is generally required.
- Ensure the patient is well-hydrated.
- Obtain informed consent and verify the clinical indication.
2. Radiopharmaceutical Administration:
- Administer the [⁶⁸Ga]Ga-OncoFAP tracer via intravenous injection. A typical adult activity dose is in the range of 150-200 MBq.
- Follow the injection with a saline flush (e.g., 10-20 mL).
3. PET/CT Acquisition:
- Imaging is typically performed 50-70 minutes after tracer injection.
- Position the patient on the scanner table, typically in the supine position with arms raised.
- Acquire a low-dose CT scan from the skull base to the mid-thigh for attenuation correction and anatomical localization.
- Immediately following the CT, acquire the PET scan over the same axial field of view.
- PET acquisition time is typically 2-4 minutes per bed position.
4. Image Reconstruction and Analysis:
- Reconstruct the PET data using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
- The reconstructed images should be reviewed in all three planes (axial, coronal, sagittal) along with the corresponding CT images.
- Report tracer uptake in lesions semi-quantitatively using the Maximum Standardized Uptake Value (SUVmax).
- Describe the location, size, and intensity of all FAP-positive lesions. Compare findings with any prior imaging studies.
Visualizations
Signaling & Experimental Diagrams
Caption: Simplified FAP signaling cascade in cancer.
Caption: Workflow for preclinical this compound-PET imaging.
Caption: this compound applications in theranostics.
References
- 1. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of this compound-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
OncoFAP Administration in Mouse Tumor Models: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoFAP is a high-affinity small organic ligand that targets Fibroblast Activation Protein (FAP), a cell surface serine protease.[1][2] FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of solid tumors, while its presence in healthy tissues is limited, making it an attractive target for cancer therapy.[3][4][5] This document provides a detailed protocol for the administration of this compound and its conjugates, including radiolabeled and drug-conjugated forms, in preclinical mouse tumor models. The protocols are based on established preclinical studies and aim to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
This compound acts as a targeting moiety, delivering a payload specifically to FAP-expressing cells within the tumor microenvironment. The payload can be a therapeutic radionuclide for radioligand therapy (RLT) or a potent cytotoxic agent in the form of a small molecule-drug conjugate (SMDC). The therapeutic effect is achieved by the targeted destruction of cancer-associated fibroblasts, which are crucial for tumor growth, angiogenesis, and metastasis, thereby altering the tumor stroma and inhibiting tumor progression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of FAP in the tumor microenvironment and a general experimental workflow for this compound administration in mouse tumor models.
Caption: Proposed mechanism of this compound-mediated anti-tumor activity.
Caption: General experimental workflow for this compound studies in mice.
Quantitative Data Summary
Table 1: Biodistribution of [177Lu]this compound Derivatives in Tumor-Bearing Mice
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Blood Ratio | Reference |
| [177Lu]this compound | SK-RC-52.hFAP | 3 h | >20 | 33:1 | 116:1 | |
| [177Lu]this compound-23 | SK-RC-52.hFAP | 24 h | ~42 | ~30 | - | |
| [177Lu]this compound-23 | SK-RC-52.hFAP | 96 h | ~16 | - | - | |
| [177Lu]FAP-2286 | SK-RC-52.hFAP | 24 h | ~10 | 6 | - |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Therapeutic Efficacy of this compound Conjugates in Mouse Tumor Models
| Compound | Tumor Model | Dose | Outcome | Reference |
| This compound-vedotin + L19-IL2 | SK-RC-52.hFAP | 500 nmol/kg (this compound-vedotin), 2.5 mg/kg (L19-IL2) | Cured tumor-bearing mice | |
| [177Lu]this compound-23 | SK-RC-52.hFAP | 5 MBq/mouse | Moderate anticancer efficacy | |
| [177Lu]this compound-23 | SK-RC-52.hFAP | 30 MBq/mouse | 2 of 4 complete remissions | |
| [177Lu]this compound-23 + L19-IL2 | SK-RC-52.hFAP | 5 MBq/mouse ([177Lu]this compound-23) | Complete and durable cancer remissions | |
| [177Lu]Bithis compound + L19-IL2 | HT-1080.hFAP | 5 MBq ([177Lu]Bithis compound) | 7/7 complete remissions | |
| [177Lu]Bithis compound + L19-IL2 | SK-RC-52.hFAP | 5 MBq ([177Lu]Bithis compound) | 4/4 complete remissions |
Experimental Protocols
Protocol 1: Establishment of Mouse Tumor Models
This protocol describes the establishment of subcutaneous xenograft tumor models, which are commonly used for evaluating this compound efficacy.
Materials:
-
FAP-positive human cancer cell lines (e.g., SK-RC-52.hFAP, HT-1080.hFAP, CT-26.hFAP)
-
Immunodeficient mice (e.g., BALB/c nude) or immunocompetent mice (e.g., BALB/c)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups.
Protocol 2: Administration of this compound Conjugates
This protocol outlines the procedure for administering this compound conjugates to tumor-bearing mice.
Materials:
-
This compound conjugate (e.g., [177Lu]this compound-23, this compound-vedotin)
-
Sterile vehicle (e.g., PBS, saline)
-
Syringes and needles (27-30 gauge)
-
Animal balance
Procedure:
-
Reconstitute or dilute the this compound conjugate to the desired concentration in the appropriate sterile vehicle.
-
Weigh each mouse to determine the correct volume for injection based on the desired dose (e.g., nmol/kg, mg/kg, or MBq/mouse).
-
Administer the this compound conjugate via intravenous (i.v.) injection into the tail vein.
-
For radiolabeled compounds, ensure appropriate radiation safety procedures are followed.
-
For combination therapies, administer the second agent (e.g., L19-IL2) according to the specified dosing schedule.
Protocol 3: In Vivo Biodistribution Study of Radiolabeled this compound
This protocol details the steps for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.
Materials:
-
Radiolabeled this compound (e.g., [177Lu]this compound-23)
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a single intravenous dose of the radiolabeled this compound to each mouse.
-
At predetermined time points (e.g., 1, 3, 24, 48, 96 hours) post-injection, euthanize the mice.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs (e.g., tumor, kidney, liver, spleen, muscle, bone) and weigh them.
-
Measure the radioactivity in each organ and blood sample using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Therapeutic Efficacy Study
This protocol describes how to evaluate the anti-tumor efficacy of this compound conjugates.
Materials:
-
Tumor-bearing mice randomized into treatment and control groups
-
This compound conjugate and vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Begin treatment when tumors reach the predetermined size.
-
Administer the this compound conjugate or vehicle control according to the planned dosing schedule (e.g., single dose, multiple doses).
-
Measure tumor volume and body weight of each mouse every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Plot the mean tumor volume ± SEM for each group over time to visualize treatment efficacy.
Protocol 5: Toxicology Assessment
This protocol provides a basic framework for assessing the toxicity of this compound administration.
Materials:
-
Treated and control mice from the efficacy study
-
Equipment for blood collection and analysis (complete blood count, serum chemistry)
-
Histology equipment and reagents
Procedure:
-
Monitor the body weight of the mice throughout the study as an indicator of general health. Significant weight loss can be a sign of toxicity.
-
At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function (e.g., liver, kidney).
-
Collect major organs for histopathological examination to identify any treatment-related tissue damage.
-
High-dose studies in healthy animals (e.g., Wistar rats, CD1 mice) can also be performed to determine the maximum tolerated dose.
Conclusion
This compound-based therapies, particularly in the form of radioligand therapy and small molecule-drug conjugates, have shown significant promise in preclinical mouse models of solid tumors. The protocols outlined in this document provide a comprehensive guide for researchers to effectively design and execute in vivo studies to further evaluate the potential of this targeted therapeutic approach. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for OncoFAP-Based CAR-T Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of a majority of epithelial cancers, including breast, colorectal, pancreatic, and lung cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for cancer therapy.[2] OncoFAP is a recently developed, ultra-high-affinity small organic ligand for FAP, demonstrating potent and selective tumor targeting.[3] While extensively explored for radioligand therapy and imaging, the principles of its high-affinity binding can be conceptually applied to Chimeric Antigen Receptor (CAR)-T cell therapy to target the tumor stroma, disrupt the TME, and enhance anti-tumor immunity.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the conceptual utilization of an this compound-based CAR for T cell engineering and its subsequent preclinical evaluation.
Principle of this compound-Based CAR-T Cell Therapy
CAR-T cell therapy involves genetically modifying a patient's T cells to express a CAR, which redirects their specificity towards a tumor-associated antigen. In this proposed application, the CAR would incorporate a single-chain variable fragment (scFv) derived from the this compound ligand to recognize and bind to FAP on CAFs. Upon engagement with FAP, the intracellular signaling domains of the CAR would activate the T cell, leading to the cytotoxic elimination of CAFs. This stromal depletion can, in turn, increase the infiltration and efficacy of other immune cells, including endogenous or co-administered tumor-antigen-specific T cells, thereby exerting a potent anti-tumor effect.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from preclinical evaluations of a putative this compound-based CAR-T cell therapy. These values are based on typical findings for FAP-targeting CAR-T cells in scientific literature.
Table 1: In Vitro Cytotoxicity of this compound-CAR-T Cells against FAP-Expressing Target Cells
| Target Cell Line | Effector:Target (E:T) Ratio | % Specific Lysis (48 hours) |
| FAP-expressing HT-1080 | 1:1 | 35% |
| FAP-expressing HT-1080 | 5:1 | 65% |
| FAP-expressing HT-1080 | 10:1 | 85% |
| FAP-negative Jurkat | 10:1 | < 5% |
Table 2: Cytokine Release Profile of this compound-CAR-T Cells
| Condition | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| This compound-CAR-T + FAP+ cells | 2500 | 800 |
| This compound-CAR-T + FAP- cells | < 100 | < 50 |
| Untransduced T cells + FAP+ cells | < 100 | < 50 |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (Day 21 post-T cell injection) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 mm³ | 0% |
| Untransduced T Cells | 1450 mm³ | 3% |
| This compound-CAR-T Cells | 400 mm³ | 73% |
Mandatory Visualizations
Caption: this compound CAR-T cell signaling pathway.
Caption: Experimental workflow for this compound CAR-T cells.
Experimental Protocols
Generation of this compound-CAR-T Cells
This protocol describes the generation of CAR-T cells using lentiviral transduction.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from a healthy donor leukopak
-
Ficoll-Paque PLUS
-
RPMI-1640 medium, heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin, L-glutamine
-
Human T-cell activation/expansion kit (e.g., anti-CD3/CD28 beads)
-
Recombinant human IL-2, IL-7, and IL-15
-
Lentiviral vector encoding the this compound CAR construct (hypothetically composed of an this compound-derived scFv, a CD8α hinge and transmembrane domain, a 4-1BB or CD28 costimulatory domain, and a CD3ζ signaling domain)
-
Transduction reagent (e.g., RetroNectin)
Protocol:
-
PBMC Isolation: Isolate PBMCs from the leukopak by Ficoll-Paque density gradient centrifugation.
-
T Cell Activation:
-
Culture PBMCs in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep + 1% L-glutamine).
-
Activate T cells by adding anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Lentiviral Transduction:
-
Coat non-tissue culture treated plates with a transduction reagent.
-
Add the lentiviral vector containing the this compound CAR construct to the coated plates.
-
Transfer the activated T cells to the virus-coated plates.
-
Centrifuge the plates (e.g., 1000 x g for 60 minutes) to facilitate transduction.
-
Incubate for 24-48 hours.
-
-
CAR-T Cell Expansion:
-
Transfer the transduced T cells to a new culture flask.
-
Culture the cells in complete RPMI medium supplemented with IL-2 (e.g., 100 U/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL).
-
Expand the cells for 10-14 days, maintaining a cell density of 0.5-2 x 10⁶ cells/mL.
-
Confirm CAR expression by flow cytometry using a FAP-Fc fusion protein or an anti-Fab antibody.
-
In Vitro Cytotoxicity Assay (Luciferase-Based)
This assay measures the ability of this compound-CAR-T cells to lyse FAP-expressing target cells.
Materials:
-
This compound-CAR-T cells (effector cells)
-
FAP-expressing target cells (e.g., HT-1080) engineered to express luciferase
-
FAP-negative control cells (e.g., Jurkat) expressing luciferase
-
Assay medium (e.g., RPMI-1640 without phenol red)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
Protocol:
-
Cell Plating:
-
Plate 1 x 10⁴ luciferase-expressing target cells per well in a 96-well plate.
-
Prepare wells for spontaneous lysis (target cells only) and maximum lysis (target cells with lysis buffer).
-
-
Co-culture:
-
Add this compound-CAR-T cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Lysis Measurement:
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Spontaneous Lysis - Experimental Lysis) / (Spontaneous Lysis - Maximum Lysis)
-
Cytokine Release Assay
This protocol measures the secretion of key cytokines by this compound-CAR-T cells upon antigen recognition.
Materials:
-
This compound-CAR-T cells
-
FAP-expressing target cells
-
FAP-negative control cells
-
ELISA or Cytometric Bead Array (CBA) kit for human IFN-γ and IL-2
Protocol:
-
Co-culture:
-
Co-culture 1 x 10⁵ this compound-CAR-T cells with 1 x 10⁵ target cells in a 96-well plate (1:1 E:T ratio).
-
Set up control wells with CAR-T cells alone and CAR-T cells with FAP-negative cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of IFN-γ and IL-2 in the supernatant according to the manufacturer's instructions for the chosen ELISA or CBA kit.
-
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of this compound-CAR-T cells in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
FAP-expressing tumor cells (e.g., co-injection of a human cancer cell line with human CAFs, or a FAP-expressing cancer cell line)
-
This compound-CAR-T cells
-
Untransduced T cells
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ FAP-expressing tumor cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
CAR-T Cell Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, Untransduced T cells, this compound-CAR-T cells).
-
Intravenously inject 1 x 10⁷ CAR-T cells or control T cells in 100 µL of PBS.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated as (Length x Width²) / 2.
-
Monitor mouse body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tumors can be excised for further analysis (e.g., immunohistochemistry for T cell infiltration).
-
References
- 1. Development and Evaluation of an Optimal Human Single-Chain Variable Fragment-Derived BCMA-Targeted CAR T Cell Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and evolution of the prototypic CD28ζ and 4-1BBζ chimeric antigen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering and Design of Chimeric Antigen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based radioligand therapy with superior biodistribution and promising preclinical efficacy | BioWorld [bioworld.com]
- 5. atlantis-press.com [atlantis-press.com]
OncoFAP Conjugation to Fluorescent Dyes for Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoFAP is a small molecule ligand that binds with exceptionally high affinity to Fibroblast Activation Protein (FAP), a cell surface protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers.[1][2] This selective expression makes FAP an attractive target for diagnostic imaging and therapeutic applications. The conjugation of this compound to fluorescent dyes enables the visualization of FAP-expressing cells, such as cancer-associated fibroblasts (CAFs), using fluorescence microscopy. This technology is a valuable tool for cancer research, drug development, and potentially for diagnostic applications.
These application notes provide detailed protocols for the conjugation of this compound to amine-reactive fluorescent dyes, the purification of the resulting conjugate, and its application in fluorescence microscopy for imaging FAP-positive cells.
Data Presentation
The following tables summarize key quantitative data for this compound and its fluorescent conjugates, providing a basis for experimental design and comparison.
Table 1: Binding Affinity of this compound-Fluorescent Dye Conjugates
| Conjugate | Target | Dissociation Constant (Kd) | IC50 | Method | Reference |
| This compound-Fluorescein | Human FAP | 0.68 nM | 16.8 nM (this compound) | Fluorescence Polarization / Enzymatic Assay | [3][4][5] |
| This compound-Fluorescein | Murine FAP | 11.6 nM | 14.5 nM (this compound) | Fluorescence Polarization / Enzymatic Assay | |
| Bithis compound-Fluorescein | Human FAP | 781 pM | 168 pM (Bithis compound-DOTAGA) | Fluorescence Polarization / Enzymatic Assay | |
| This compound-Alexa488 | Human FAP | Not explicitly stated, but used for selective tumor localization | - | Microscopy | |
| FTF-Fluorescein | Murine FAP | - | 0.157 nM | Enzymatic Assay | |
| FTF-TAMRA | Murine FAP | - | 1.07 nM | Enzymatic Assay | |
| FTF-AF647 | Murine FAP | - | 1.04 nM | Enzymatic Assay |
Note: FTF refers to a FAP-Targeted Fluorescent probe based on a different scaffold, included for comparison of IC50 values with common fluorescent dyes.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Reactive Fluorescent Dyes
This protocol describes a general method for conjugating a fluorescent dye with a primary amine-reactive group (e.g., an N-hydroxysuccinimide [NHS] ester) to the carboxylic acid moiety of this compound. This is a common and effective method for creating stable amide bonds.
Materials:
-
This compound (with a free carboxylic acid)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Fluorescein NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
This compound Activation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
In a separate tube, dissolve EDC (1.5 equivalents relative to this compound) and NHS (1.5 equivalents relative to this compound) in anhydrous DMF or DMSO.
-
Add the EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature to activate the carboxylic acid group of this compound, forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a final concentration of 10 mM.
-
Add the fluorescent dye solution to the activated this compound solution. A typical starting molar ratio is 1:1 to 1:1.5 (activated this compound to dye).
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester dye.
-
-
Purification of the Conjugate:
-
Purify the this compound-dye conjugate from unreacted dye and other reaction components using RP-HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution profile at the absorbance maximum of the fluorescent dye and at a wavelength suitable for this compound (e.g., around 280 nm).
-
Collect the fractions corresponding to the this compound-dye conjugate peak.
-
-
Characterization and Storage:
-
Confirm the identity of the purified conjugate by mass spectrometry.
-
Determine the concentration and degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Lyophilize the purified conjugate for long-term storage.
-
Store the lyophilized powder at -20°C, protected from light and moisture. For use, reconstitute in a suitable solvent like DMSO or water. Reconstituted solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Fluorescence Microscopy of FAP-Positive Cells with this compound-Dye Conjugate
This protocol provides a method for staining both live and fixed FAP-expressing cells with a pre-conjugated this compound-fluorescent dye.
Materials:
-
FAP-positive cells (e.g., HT-1080 fibrosarcoma, SK-RC-52 renal cell carcinoma) and FAP-negative control cells.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound-fluorescent dye conjugate stock solution (e.g., 1 mM in DMSO).
-
Hoechst 33342 or DAPI for nuclear counterstaining.
-
For fixed cell staining:
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.
-
-
Fluorescence microscope with appropriate filter sets for the chosen dye and nuclear stain.
Procedure for Live-Cell Imaging:
-
Cell Seeding:
-
Seed FAP-positive and FAP-negative cells onto glass-bottom dishes or chamber slides.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Staining:
-
Prepare a working solution of the this compound-dye conjugate in serum-free cell culture medium. A typical starting concentration is 10-100 nM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-dye conjugate working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with warm PBS or complete cell culture medium to remove unbound conjugate.
-
-
Nuclear Counterstaining (Optional):
-
Incubate cells with Hoechst 33342 (e.g., 1 µg/mL) in complete medium for 5-10 minutes.
-
Wash once with warm PBS.
-
-
Imaging:
-
Add fresh, warm cell culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Procedure for Fixed-Cell Imaging:
-
Cell Seeding and Growth:
-
Follow step 1 from the live-cell imaging protocol.
-
-
Fixation:
-
Remove the culture medium and wash cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets, though FAP is a cell-surface protein):
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Dilute the this compound-dye conjugate in Blocking Buffer to the desired working concentration (e.g., 10-100 nM).
-
Remove the Blocking Buffer and add the staining solution to the cells.
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate cells with DAPI (e.g., 1 µg/mL) in PBS for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualizations
FAP Signaling Pathway
Fibroblast Activation Protein is known to influence several signaling pathways that promote tumor growth, invasion, and immunosuppression. Key pathways implicated include the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 pathways. FAP expression can lead to the activation of these pathways, resulting in increased cell proliferation and migration.
References
- 1. TDAExplore: Quantitative analysis of fluorescence microscopy images through topology-based machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. pnas.org [pnas.org]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. mrclab.com [mrclab.com]
OncoFAP Biodistribution in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical biodistribution of OncoFAP, an ultra-high-affinity ligand for Fibroblast Activation Protein (FAP). The data presented here, derived from various preclinical studies, demonstrates the potential of this compound for targeted tumor imaging and therapy. The protocols outlined below offer a guide for reproducing and building upon these key experiments.
Introduction
Fibroblast Activation Protein (FAP) is a cell surface serine protease that is highly expressed in the stroma of a wide range of solid tumors, while its presence in healthy adult tissues is limited.[1][2] This differential expression makes FAP an attractive target for cancer diagnosis and treatment. This compound is a small organic ligand developed to bind with subnanomolar affinity to both human and murine FAP.[3] Various derivatives of this compound have been synthesized, including fluorescent and radiolabeled versions, to evaluate its biodistribution and tumor-targeting capabilities in preclinical settings.
This document summarizes the quantitative biodistribution data of different this compound-based agents and provides detailed protocols for conducting such studies.
Quantitative Biodistribution Data
The following tables summarize the in vivo biodistribution of various radiolabeled this compound derivatives in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [¹⁷⁷Lu]Lu-OncoFAP-DOTAGA in BALB/c nude mice bearing SK-RC-52.hFAP tumors.
| Organ | 10 min (%ID/g) | 1 hour (%ID/g) | 3 hours (%ID/g) | 6 hours (%ID/g) |
| Tumor | >30 | - | - | >20 |
| Blood | - | - | - | - |
| Heart | - | - | - | - |
| Lungs | - | - | - | - |
| Liver | - | - | - | - |
| Spleen | - | - | - | - |
| Kidneys | - | - | - | - |
| Stomach | - | - | - | - |
| Intestine | - | - | - | - |
| Muscle | - | - | - | - |
| Bone | - | - | - | - |
Note: Specific quantitative values for all organs and time points were not available in the provided search results. The table reflects the available data.
Table 2: Biodistribution of [¹⁷⁷Lu]Lu-OncoFAP-23 in tumor-bearing mice.
| Organ | 24 hours (%ID/g) | 96 hours (%ID/g) |
| Tumor | 42 | ~16 |
| Kidneys | Low | Low |
| Liver | Low | Low |
| Spleen | Low | Low |
Note: this compound-23, a trimeric form of this compound, demonstrates enhanced tumor uptake and retention. Favorable tumor-to-organ ratios were reported, with a tumor-to-kidney ratio of approximately 30, a tumor-to-liver ratio of 62, and a tumor-to-spleen ratio of 108.
Table 3: Biodistribution of [¹⁸F]AlF-NOTA-OncoFAP in mice bearing FAP-positive solid tumors.
| Organ | 1 hour (%ID/g) |
| Tumor | 6.6 |
Experimental Protocols
The following are generalized protocols for conducting biodistribution studies with this compound derivatives based on the methodologies described in the cited literature.
Protocol 1: Radiolabeling of this compound Derivatives
This protocol describes the general procedure for radiolabeling this compound conjugates with Lutetium-177.
Materials:
-
This compound-DOTAGA conjugate
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (pH 5.0)
-
Metal-free water
-
Heating block
-
Radio-HPLC system
Procedure:
-
Dissolve the this compound-DOTAGA precursor in metal-free water.
-
Add the sodium acetate buffer to the precursor solution.
-
Add the required amount of ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Analyze the radiolabeling efficiency and purity of the product using a radio-HPLC system.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the steps for a quantitative biodistribution study in a xenograft mouse model.
Materials:
-
BALB/c nude mice
-
FAP-positive human tumor cells (e.g., SK-RC-52.hFAP, CT-26.hFAP)
-
Matrigel (or similar)
-
Radiolabeled this compound derivative (e.g., [¹⁷⁷Lu]Lu-OncoFAP)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Tumor Implantation:
-
Culture the FAP-positive tumor cells to the desired confluence.
-
Harvest and resuspend the cells in a mixture of saline and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Injection of Radiolabeled Compound:
-
Dilute the radiolabeled this compound derivative in saline to the desired concentration.
-
Administer a single intravenous (i.v.) injection of the compound into the tail vein of each mouse. The injected dose can range from 50 nmol/kg to 1000 nmol/kg.
-
-
Tissue Collection and Analysis:
-
At predetermined time points post-injection (e.g., 10 min, 1h, 3h, 24h, 96h), euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs (tumor, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone).
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to the total injected radioactivity, normalized by the tissue weight.
-
Visualizations
Experimental Workflow for Biodistribution Study
Caption: Workflow for a preclinical biodistribution study of radiolabeled this compound.
This compound Tumor Targeting Mechanism
Caption: Mechanism of this compound targeting FAP in the tumor microenvironment.
Conclusion
Preclinical studies have consistently demonstrated the rapid and selective accumulation of this compound derivatives in FAP-positive tumors, leading to excellent tumor-to-organ ratios. Multimeric versions of this compound, such as this compound-23, have shown even more favorable biodistribution profiles with prolonged tumor retention. These findings strongly support the continued development of this compound-based agents for both diagnostic imaging and targeted radionuclide therapy of a wide variety of solid tumors. The protocols provided herein serve as a foundation for researchers to further explore and validate the potential of this promising platform.
References
Application Notes and Protocols for Evaluating OncoFAP Binding and Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoFAP is a high-affinity ligand that targets Fibroblast Activation Protein (FAP), a cell surface protease that is overexpressed in the tumor microenvironment of many cancers.[1][2][3][4] This selective expression makes FAP an attractive target for diagnostic imaging and therapeutic intervention. This compound-based agents, including radiopharmaceuticals and small molecule-drug conjugates, have shown promise in preclinical and clinical studies.[1] This document provides detailed protocols for cell-based assays to evaluate the binding and uptake of this compound and its derivatives, which are crucial steps in the development and characterization of these novel anti-cancer agents.
Data Summary
The following tables summarize quantitative data on the binding affinity and cellular uptake of various this compound conjugates from published studies.
Table 1: this compound Binding Affinity
| This compound Derivative | Target | Assay Method | Kd (nM) | IC50 (nM) | Reference |
| This compound | human FAP | Fluorescence Polarization | 0.68 | - | |
| This compound | murine FAP | Fluorescence Polarization | 11.6 | - | |
| This compound | human FAP | Enzymatic Assay | - | 16.8 | |
| This compound | murine FAP | Enzymatic Assay | - | 14.5 | |
| Trithis compound | human FAP | Enzyme Inhibition | - | 0.013 | |
| [68Ga]Ga-OncoFAP-DOTAGA | - | In vitro fluorescence assay | - | 1.8 ± 0.2 | |
| FAPI-01 | human FAP | Radioligand Binding Assay | - | 39.4 |
Table 2: this compound Cellular Binding and Uptake
| Cell Line | This compound Derivative | Time Point | % Injected Dose/Gram (%ID/g) or % Binding | Internalization | Reference |
| SK-RC-52.hFAP | [177Lu]Lu-DOTAGA-OncoFAP | 10 min | ~20% | Not specified | |
| SK-RC-52.hFAP | [68Ga]Ga-DOTAGA-OncoFAP | 10 min | ~2.3% | Not specified | |
| SK-RC-52.hFAP | [18F]AlF-NOTA-OncoFAP | 10 min | ~0.25% | Not specified | |
| SK-RC-52.hFAP | This compound-fluorescein | 1 h | Not specified | No | |
| HT-1080.hFAP | This compound-fluorescein | 1 h | Not specified | Yes | |
| HT-1080-FAP | 125I-FAPI-01 | 10 min | 19.70% ± 0.28% | 95% of total bound | |
| HT-1080-FAP | 125I-FAPI-01 | 4 h | 17.00% ± 0.40% | 94% of total bound |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to characterize this compound binding and uptake.
FAP Expression Analysis by Flow Cytometry
This protocol describes how to confirm the expression of FAP on the surface of engineered cell lines.
Materials:
-
FAP-positive (e.g., SK-RC-52.hFAP, HT-1080.hFAP) and FAP-negative (wild-type) cells
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Primary antibody against FAP
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
Harvest cells and wash with PBS.
-
Resuspend cells in FACS buffer (PBS with 2% BSA).
-
Incubate cells with a primary antibody targeting FAP for 1 hour on ice.
-
Wash cells twice with FACS buffer.
-
Incubate cells with a fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and analyze using a flow cytometer.
This compound Binding Assay by Flow Cytometry
This assay quantifies the binding of fluorescently labeled this compound derivatives to FAP-expressing cells.
Materials:
-
FAP-positive and FAP-negative cells
-
Fluorescently labeled this compound (e.g., this compound-fluorescein)
-
FACS buffer
-
Flow cytometer
Protocol:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells in FACS buffer.
-
Incubate cells with varying concentrations of fluorescently labeled this compound for 1 hour on ice.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
This compound Internalization Assay by Confocal Microscopy
This qualitative assay visualizes the cellular localization of fluorescently labeled this compound to determine if it is internalized upon binding.
Materials:
-
FAP-positive cells (e.g., SK-RC-52.hFAP, HT-1080.hFAP)
-
Fluorescently labeled this compound
-
Cell culture medium
-
Confocal microscope
Protocol:
-
Seed FAP-positive cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with a fluorescently labeled this compound derivative in cell culture medium for 1 hour at 37°C.
-
Wash the cells with PBS to remove unbound conjugate.
-
Image the cells using a confocal microscope to observe the localization of the fluorescent signal. A membrane-bound signal indicates a lack of internalization, while a cytoplasmic signal suggests uptake.
Radioligand Binding and Internalization Assay
This quantitative assay measures the binding and internalization of radiolabeled this compound derivatives.
Materials:
-
FAP-positive and FAP-negative cells
-
Radiolabeled this compound (e.g., [68Ga]Ga-DOTAGA-OncoFAP, [177Lu]Lu-DOTAGA-OncoFAP)
-
Binding buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioligand
-
Gamma counter
Protocol:
-
Plate a defined number of cells (e.g., 1.5 x 105 cells/tube) and incubate with the radiolabeled this compound derivative at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).
-
To determine total binding, wash the cells with ice-cold binding buffer and measure the radioactivity using a gamma counter.
-
To determine the internalized fraction, incubate the cells with an acid wash buffer to strip off surface-bound radioligand. Then, lyse the cells and measure the radioactivity of the cell lysate.
-
Non-specific binding is determined by co-incubating the cells with a large excess of unlabeled this compound.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The internalized fraction is expressed as a percentage of the total specific binding.
Visualizations
Caption: Flowchart of the this compound Binding Assay Workflow.
Caption: Workflow for the this compound Internalization Assay.
Caption: Conceptual pathway for radioligand binding and internalization.
References
- 1. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of this compound-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo activation of FAP-cleavable small molecule-drug conjugates for the targeted delivery of camptothecins and tubulin poisons to the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Improving OncoFAP signal-to-noise ratio in PET imaging
Welcome to the technical support center for OncoFAP PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide: Low Signal-to-Noise Ratio
High noise and low signal can significantly impact the quantitative accuracy and diagnostic quality of this compound PET imaging. This guide provides a systematic approach to identifying and resolving common issues.
Question 1: My this compound PET images are noisy and the tumor uptake is low. What are the initial steps I should take to troubleshoot this?
Answer: When encountering poor image quality, it's crucial to first review your fundamental acquisition parameters.
-
Injected Dose: An insufficient injected dose is a common reason for low count statistics, leading to high image noise. The recommended dose for 68Ga-labeled FAP tracers is typically in the range of 100-200 MBq or 2 MBq/kg. For preclinical imaging in mice, a dose of approximately 5-10 MBq is often used. Ensure your administered dose is within the optimal range for your specific scanner and research question.[1]
-
Uptake Time: The time between tracer injection and PET scan acquisition is critical. For 68Ga-labeled FAP inhibitors, including this compound, an uptake time of 20 to 60 minutes is generally recommended.[1] Shorter times may result in incomplete tracer accumulation in the tumor, while excessively long times can lead to lower signal due to radioactive decay.
-
Scanner Calibration and Quality Control: Regular quality control (QC) of the PET scanner is essential for optimal performance. Verify that the scanner has been recently calibrated according to the manufacturer's and institutional guidelines. Daily and periodic QC procedures ensure accurate data collection and correction.
Question 2: I've optimized the injected dose and uptake time, but the background signal in my this compound PET images remains high, reducing the tumor-to-background ratio. What could be the cause and how can I mitigate it?
Answer: High background signal can stem from several factors, including physiological uptake and non-specific binding.
-
Physiological FAP Expression: Fibroblast Activation Protein (FAP) is not exclusively expressed in tumors. It is also found in activated fibroblasts during wound healing, inflammation, and tissue remodeling.[1][2][3] This can lead to physiological uptake in various organs and tissues. For instance, uterine uptake is common in premenopausal women and can be quite intense. Degenerative joint diseases and recent surgical sites can also show increased tracer accumulation.
-
Managing Bladder Uptake: FAP inhibitors are predominantly cleared through the renal system, leading to high activity in the bladder. This can obscure lesions in the pelvic region. To minimize this, ensure the patient is well-hydrated and voids immediately before the scan. Scanning in the caudo-cephalad direction (from feet to head) can also help reduce the impact of increasing bladder activity during the scan. In preclinical studies, administration of diuretics like furosemide has been shown to reduce bladder signal.
-
Consider this compound Derivatives: Different this compound derivatives may exhibit varied biodistribution profiles. For instance, multimeric this compound derivatives like Trithis compound have been developed to enhance tumor uptake and retention while maintaining favorable clearance from healthy organs, potentially improving the tumor-to-background ratio.
Question 3: How do image reconstruction parameters affect the signal-to-noise ratio of my this compound PET images?
Answer: The choice of reconstruction algorithm and its parameters significantly influences the final image quality.
-
Reconstruction Algorithms: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are standard in modern PET imaging and generally provide a better SNR compared to older methods like Filtered Backprojection (FBP). Advanced algorithms that incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can further enhance image quality by improving spatial resolution and reducing noise.
-
Iterations and Subsets (OSEM): In OSEM reconstruction, the number of iterations and subsets are key parameters. Increasing the number of iterations can improve signal recovery in small lesions but will also amplify image noise. It is crucial to find an optimal balance that provides adequate signal without excessive noise. This often requires phantom studies or careful evaluation of clinical data to determine the ideal parameters for your specific scanner and imaging protocol.
-
Post-Reconstruction Filtering: Applying a smoothing filter (e.g., a Gaussian filter) after reconstruction can reduce image noise. However, excessive filtering can blur the image, leading to a loss of detail and a reduction in the apparent signal intensity (SUVmax) in small lesions. The choice of filter and its parameters (e.g., Full Width at Half Maximum - FWHM) should be carefully considered and applied consistently across studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of 68Ga-OncoFAP in humans?
A1: 68Ga-OncoFAP demonstrates rapid and high uptake in various tumors with a favorable biodistribution profile characterized by low background activity in most healthy organs. The highest physiological uptake is typically observed in the kidneys and urinary bladder due to renal clearance. Low to moderate uptake can also be seen in the liver, spleen, and salivary glands.
Q2: Are there any patient preparation requirements before an this compound PET scan?
A2: Unlike 18F-FDG PET, there are no specific dietary restrictions, such as fasting, required for this compound PET imaging. Patients are generally advised to be well-hydrated to promote the clearance of the radiotracer and should void immediately before the scan to minimize bladder activity.
Q3: Can this compound PET be used to image non-cancerous conditions?
A3: Yes, since FAP is expressed in activated fibroblasts involved in various physiological and pathological processes beyond cancer, this compound PET has shown potential for imaging conditions such as fibrosis, inflammation, and cardiovascular diseases. This can also be a source of pitfalls in oncological imaging, as these conditions can lead to false-positive findings.
Q4: How does the performance of this compound compare to other FAP inhibitors?
A4: this compound is characterized by its ultra-high affinity for FAP. Preclinical and clinical studies have suggested that this compound derivatives can offer high tumor-to-background ratios. For example, a head-to-head comparison of 68Ga-OncoFAP with 68Ga-FAPI-46 in a preclinical model showed significantly higher tumor uptake for 68Ga-OncoFAP at 1-hour post-injection.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies to aid in experimental design and data interpretation.
Table 1: Preclinical Biodistribution of this compound Derivatives (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 177Lu-OncoFAP (1 h p.i.) | 177Lu-OncoFAP-23 (Trithis compound) (24 h p.i.) | 18F-AlF-NOTA-OncoFAP (1 h p.i.) |
| Tumor | 20.0 ± 2.5 | 42.0 ± 5.0 | 6.6 ± 1.2 |
| Blood | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.1 |
| Kidneys | 1.5 ± 0.3 | 1.4 ± 0.2 | 2.1 ± 0.4 |
| Liver | 0.5 ± 0.1 | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Spleen | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.1 |
| Muscle | 0.1 ± 0.0 | 0.2 ± 0.1 | 0.3 ± 0.1 |
Data compiled from preclinical studies in tumor-bearing mice.
Table 2: Tumor-to-Organ Ratios for this compound Derivatives in Preclinical Models
| Ratio | 177Lu-OncoFAP (3 h p.i.) | 177Lu-OncoFAP-23 (Trithis compound) (24 h p.i.) | 18F-AlF-NOTA-OncoFAP (1 h p.i.) |
| Tumor-to-Blood | 116 : 1 | ~420 : 1 | ~13 : 1 |
| Tumor-to-Kidney | 33 : 1 | ~30 : 1 | ~3 : 1 |
| Tumor-to-Liver | - | ~62 : 1 | ~6 : 1 |
| Tumor-to-Muscle | - | ~210 : 1 | ~22 : 1 |
Data compiled from preclinical studies in tumor-bearing mice.
Experimental Protocols
Protocol 1: Preclinical 68Ga-OncoFAP PET/CT Imaging of Tumor-Bearing Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors known to express FAP (e.g., human fibrosarcoma HT-1080 transfectants).
-
Radiotracer Preparation: Prepare 68Ga-OncoFAP according to established radiolabeling procedures, ensuring high radiochemical purity (>95%).
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-3% in oxygen). Place the animal on the scanner bed and maintain body temperature.
-
Radiotracer Administration: Administer approximately 5-10 MBq of 68Ga-OncoFAP via tail vein injection.
-
Uptake Period: Allow for an uptake period of 60 minutes.
-
CT Acquisition: Perform a low-dose CT scan for anatomical localization and attenuation correction.
-
PET Acquisition: Acquire a static PET scan for 10-15 minutes.
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, and radioactive decay.
-
Data Analysis: Co-register PET and CT images. Draw regions of interest (ROIs) on the tumor and various organs to calculate standardized uptake values (SUVs) and tumor-to-background ratios.
Protocol 2: Quality Control of this compound PET Imaging using a Phantom
-
Phantom Preparation: Use a NEMA/IEC NU2 phantom. Fill the background compartment with a known activity concentration of a positron emitter (e.g., 68Ga or 18F). Fill the "hot" spheres with a higher known activity concentration to simulate tumors.
-
Phantom Positioning: Place the phantom in the center of the scanner's field of view.
-
Acquisition: Acquire PET and CT data using the same protocol as used for clinical or preclinical studies.
-
Reconstruction: Reconstruct the phantom data using various reconstruction parameters (e.g., different numbers of iterations and subsets for OSEM).
-
Analysis:
-
Image Noise: Calculate the coefficient of variation (COV) in a large ROI within the uniform background of the phantom.
-
Contrast Recovery: Measure the activity concentration in the hot spheres to determine the contrast recovery coefficient (CRC).
-
Signal-to-Noise Ratio (SNR): Calculate the SNR for the hot spheres.
-
-
Optimization: Compare the results from different reconstruction settings to identify the parameters that provide the best balance between low noise and high contrast recovery for your system.
Visualizations
Caption: Workflow for preclinical this compound PET/CT imaging.
References
- 1. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-oncologic incidental uptake on FAPI PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molar Dose of OncoFAP for Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the molar dose of OncoFAP and its conjugates to achieve maximum therapeutic efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity small organic ligand that targets Fibroblast Activation Protein (FAP).[1][2] FAP is a protein abundantly expressed in the stroma of a majority of human solid tumors, making it an attractive target for cancer therapy.[2] this compound can be conjugated with therapeutic agents, such as radioactive isotopes (e.g., Lutetium-177 in ¹⁷⁷Lu-OncoFAP-23) or cytotoxic drugs (e.g., MMAE in this compound-GlyPro-MMAE), to deliver them specifically to the tumor microenvironment.[3][4] The therapeutic agent, once localized at the tumor site, can then exert its cytotoxic effect.
Q2: What is the optimal molar dose of ¹⁷⁷Lu-OncoFAP-23 observed in preclinical models?
A2: Preclinical studies in tumor-bearing mice have identified an optimal molar dose range of 90 to 250 nmol/kg for ¹⁷⁷Lu-OncoFAP-23. This dose range demonstrates high tumor uptake and favorable tumor-to-organ ratios.
Q3: What are the consequences of administering a molar dose of ¹⁷⁷Lu-OncoFAP-23 that is too low or too high?
A3: The biodistribution of ¹⁷⁷Lu-OncoFAP-23 is highly dependent on the molar dose.
-
Doses below 30 nmol/kg can lead to undesirable accumulation in healthy organs.
-
Doses higher than 725 nmol/kg may result in reduced tumor uptake due to saturation of the FAP receptors.
Q4: Has this compound shown efficacy in combination with other therapies?
A4: Yes, preclinical studies have shown that combining ¹⁷⁷Lu-OncoFAP-23 with the immunocytokine L19-IL2 can significantly enhance its anti-tumor activity. This combination therapy has been observed to induce a potent, tumor-directed immune response.
Q5: What is the toxicity profile of this compound-23?
A5: this compound-23 and its non-radioactive lutetium-labeled counterpart have exhibited a favorable toxicological profile in preclinical studies, with no significant side effects or signs of toxicity observed at the tested doses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal anti-tumor efficacy with ¹⁷⁷Lu-OncoFAP-23. | Molar dose is outside the optimal range. | Verify the molar dose calculation and administration. Based on preclinical data, the optimal range is 90-250 nmol/kg in mice. Doses that are too low may not deliver a sufficient therapeutic payload, while doses that are too high can saturate the target and reduce tumor uptake. |
| Low FAP expression in the tumor model. | Confirm the level of FAP expression in your tumor model. This compound's efficacy is dependent on the presence of its target. | |
| Instability of the radiolabeled conjugate. | Ensure proper handling and storage of ¹⁷⁷Lu-OncoFAP-23 to prevent degradation. Verify the radiochemical purity before administration. | |
| High uptake of ¹⁷⁷Lu-OncoFAP-23 in healthy organs. | Molar dose is too low. | Doses below 30 nmol/kg have been shown to result in increased uptake in healthy organs. Increasing the molar dose to the optimal range of 90-250 nmol/kg should improve tumor-to-organ ratios. |
| Issues with the formulation or administration. | Ensure the formulation is clear and free of precipitates. Administer intravenously as a single dose for preclinical studies. | |
| Inconsistent results between experiments. | Variability in tumor model. | Ensure consistency in the tumor model, including cell line, tumor size at the start of the experiment, and animal strain. |
| Inaccurate preparation of dosing solutions. | Double-check all calculations for molarity and dilution. Prepare fresh working solutions for each experiment. | |
| Improper storage of this compound compounds. | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light. |
Quantitative Data Summary
Table 1: Molar Dose-Dependent Biodistribution of ¹⁷⁷Lu-OncoFAP-23 in Tumor-Bearing Mice
| Molar Dose (nmol/kg) | Tumor Uptake | Healthy Organ Uptake | Key Observation |
| < 30 | Suboptimal | Increased | Unwanted accumulation in healthy organs. |
| 90 - 250 | High | Low | Optimal therapeutic window. |
| > 725 | Reduced | - | Receptor saturation leading to decreased tumor targeting. |
Table 2: Preclinical Efficacy of ¹⁷⁷Lu-OncoFAP-23 in a SK-RC-52.hFAP Tumor Model
| Treatment Group | Molar Dose (nmol/kg) | Radioactivity (MBq/mouse) | Outcome |
| ¹⁷⁷Lu-OncoFAP-23 | 250 | 15 | 1 of 4 complete remissions. |
| ¹⁷⁷Lu-OncoFAP-23 | 250 | 30 | 2 of 4 complete remissions. |
| ¹⁷⁷Lu-OncoFAP-23 + L19-IL2 | 250 | 5 | Complete and durable remissions in all treated animals. |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of ¹⁷⁷Lu-OncoFAP-23
-
Animal Model: Utilize tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts).
-
Preparation of ¹⁷⁷Lu-OncoFAP-23:
-
Radiolabel this compound-23 with Lutetium-177.
-
Purify the radiolabeled compound and determine the radiochemical purity.
-
Prepare dosing solutions at the desired molar doses (e.g., 3, 30, 90, 250, 725, 2250 nmol/kg) in a suitable vehicle like saline.
-
-
Administration: Administer the prepared ¹⁷⁷Lu-OncoFAP-23 solution intravenously to the mice.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 24, 96 hours) post-injection, euthanize the mice.
-
Organ Harvesting and Measurement:
-
Collect blood, tumor, and major organs (liver, kidney, spleen, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
-
Determine the tumor-to-organ ratios.
-
Protocol 2: In Vivo Therapeutic Efficacy Study
-
Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts).
-
Group Allocation: Randomize mice into treatment groups (e.g., saline control, ¹⁷⁷Lu-OncoFAP-23 at different doses, combination therapy with L19-IL2).
-
Dosing:
-
Administer a single intravenous injection of ¹⁷⁷Lu-OncoFAP-23 at the desired molar dose and radioactivity level (e.g., 250 nmol/kg with 5, 15, or 30 MBq/mouse).
-
For combination therapy, administer L19-IL2 according to the optimized schedule.
-
-
Monitoring:
-
Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., every 2-3 days).
-
Monitor the general health of the animals.
-
-
Endpoint: Euthanize mice when tumor volume reaches a predetermined size in the control group or if signs of toxicity are observed.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the efficacy between groups.
-
Visualizations
Caption: this compound Mechanism of Action
Caption: Experimental Workflow for Dose Optimization
References
Troubleshooting OncoFAP radiolabeling impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OncoFAP radiolabeling. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common radiolabeling impurities observed with this compound?
A1: The most common impurities in this compound radiolabeling depend on the radionuclide and chelator used. For Gallium-68 ([68Ga]Ga-OncoFAP), a frequent impurity is colloidal gallium[1][2]. Other potential impurities include unchelated radionuclide and by-products from radiolysis, especially when working with high specific activities[1].
Q2: What is the expected radiochemical purity for a successful this compound radiolabeling reaction?
A2: For clinical applications, a high radiochemical purity is essential. Studies have reported achieving radiochemical purity of greater than 97% for [68Ga]Ga-OncoFAP and greater than 98% for [177Lu]Lu-OncoFAP[3][4]. The specific acceptance criteria should be defined and validated as part of your laboratory's quality control procedures.
Q3: What are the critical parameters to control during the radiolabeling of this compound?
A3: Several parameters are critical for a successful and reproducible this compound radiolabeling. These include:
-
pH of the reaction mixture: This is crucial for preventing the formation of colloidal radionuclide impurities. For [68Ga]Ga-OncoFAP, a pH of around 3.2-3.3 has been shown to be optimal for minimizing colloidal gallium.
-
Reaction Temperature: Heating is often required to facilitate the chelation reaction. A temperature of 95°C for 10 minutes has been used for [68Ga]Ga-OncoFAP labeling.
-
Precursor Amount: The amount of the this compound precursor can influence the radiolabeling efficiency and molar activity. This should be optimized for your specific application.
-
Reaction Time: The incubation time needs to be sufficient to ensure complete incorporation of the radionuclide.
Q4: How can I analyze the radiochemical purity of my labeled this compound?
A4: The standard method for determining the radiochemical and chemical purity of radiolabeled this compound is High-Performance Liquid Chromatography (HPLC) with a radio detector. Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid quality control check.
Troubleshooting Guide
Problem 1: Low Radiochemical Purity - Presence of Unchelated Radionuclide
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction mixture. | Verify the pH of your buffers and the final reaction mixture. For [68Ga]Ga-OncoFAP, adjusting the pH to approximately 3.2 using a formate buffer can reduce colloidal gallium impurities to below 1.5%. |
| Suboptimal reaction temperature or time. | Ensure the reaction is heated to the specified temperature for the required duration. For example, 95°C for 10 minutes is a common protocol for [68Ga]Ga-OncoFAP. Inadequate heating can lead to incomplete chelation. |
| Insufficient amount of this compound precursor. | The concentration of the precursor needs to be optimized. If the amount is too low, there may not be enough chelating sites for the radionuclide. |
| Presence of metal ion impurities in the radionuclide eluate. | Metal ion impurities can compete with the radionuclide for the chelator. Ensure high-quality radionuclide eluate is used. Pre-purification of the eluate may be necessary. |
Problem 2: Appearance of Multiple Peaks in the Radio-HPLC Chromatogram
| Potential Cause | Recommended Solution |
| Radiolysis of the radiolabeled compound. | This is more common with high specific activities. The addition of radical scavengers, such as gentisic acid, to the formulation can help to minimize radiolysis. |
| Degradation of the this compound precursor. | Ensure proper storage and handling of the this compound precursor to prevent degradation. |
| Formation of different labeled species. | This could be due to impurities in the precursor or suboptimal reaction conditions. Review and optimize the labeling protocol. |
| Issues with the HPLC system. | Troubleshoot the HPLC system for potential issues such as column degradation, improper mobile phase composition, or detector malfunction. |
Quantitative Data Summary
Table 1: Radiolabeling Parameters and Quality Control Results for this compound Derivatives
| This compound Derivative | Radionuclide | Precursor Amount | Reaction Temperature | Reaction Time | pH | Radiochemical Yield | Radiochemical Purity |
| DOTAGA-OncoFAP | 68Ga | 40 µg | 95 °C | 10 min | 3.2 | 69.1 ± 12.7% (manual), 75.3 ± 2.9% (automated) | >97% |
| DOTAGA-OncoFAP | 177Lu | 5.1 to 13.3 µg | 90 °C | 30 min | 4.5 | Not explicitly stated | >98% |
| NOTA-OncoFAP | 18F (Al18F) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Further optimization needed | Not explicitly stated |
Experimental Protocols
Protocol 1: [68Ga]Ga-DOTAGA-OncoFAP Radiolabeling
-
Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Transfer the 68Ga eluate to a reaction vial containing DOTAGA-OncoFAP precursor (e.g., 40 µg) dissolved in a suitable buffer (e.g., formate buffer).
-
Adjust the pH of the reaction mixture to approximately 3.2.
-
Heat the reaction vial at 95°C for 10 minutes.
-
After incubation, cool the reaction mixture.
-
Perform quality control using radio-HPLC to determine radiochemical purity.
Protocol 2: Quality Control of Radiolabeled this compound by HPLC
-
System: HPLC system equipped with a radio detector and a UV detector.
-
Column: Reverse-phase C18 column (e.g., Phenomenex Luna® 150 x 3 mm, 3 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like trifluoroacetic acid (TFA), is typically used. The exact gradient will depend on the specific this compound derivative.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Injection: Inject a small volume of the final radiolabeled product.
-
Analysis: Analyze the chromatogram to identify and quantify the peaks corresponding to the radiolabeled this compound and any impurities. The retention time of the product should be confirmed with a non-radioactive standard.
Visualizations
Caption: this compound Radiolabeling and Quality Control Workflow.
Caption: Troubleshooting Flowchart for Low Radiochemical Purity.
References
- 1. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of this compound-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance OncoFAP stability in solution
Welcome to the technical support center for OncoFAP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its prepared solutions to ensure maximum stability?
A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid compound, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months, sealed and protected from moisture and light.[1][2] Once a stock solution is prepared, it should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles and stored under the same temperature conditions.[1] For in vivo experiments, it is best to use freshly prepared solutions on the same day.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound can be dissolved in various solvent systems depending on the experimental requirements. A common stock solution is prepared in DMSO. For in vivo applications, co-solvents are typically required. Here are a few recommended solvent systems:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution. It is important to ensure the solution is clear before use. If precipitation persists, consider preparing a fresh solution.
Q4: How stable are radiolabeled this compound derivatives in solution?
A4: Radiolabeled this compound derivatives generally exhibit excellent stability.
-
[68Ga]Ga-OncoFAP derivatives have shown high stability in both murine and human blood serum for at least 120 minutes.
-
[18F]AlF-OncoFAP derivatives also demonstrate excellent stability without the need for additional stabilizers.
-
[177Lu]Lu-DOTAGA-OncoFAP , however, can exhibit instability at high radioactive concentrations due to radiolysis. The addition of a radical scavenger, such as gentisic acid, is recommended to prevent this.
Q5: What are the signs of this compound degradation?
A5: For non-radiolabeled this compound, the primary sign of instability in solution is precipitation. For radiolabeled derivatives, instability would be detected by the appearance of radiolysis by-products or free radionuclides, which can be identified using radio-HPLC or radio-TLC analysis.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder does not dissolve completely. | Insufficient solvent volume or inadequate mixing. | Increase solvent volume gradually. Use gentle heating or sonication to aid dissolution. Ensure vigorous vortexing. |
| Precipitation occurs after adding aqueous buffer to DMSO stock. | This compound has limited solubility in aqueous solutions. | Prepare the final solution by adding each solvent sequentially and ensuring the solution is mixed well after each addition. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD. |
| [177Lu]Lu-DOTAGA-OncoFAP shows signs of degradation (e.g., extra peaks on radio-HPLC). | Radiolysis at high radioactive concentrations. | Add a radical scavenger, such as gentisic acid, to the formulation to improve stability. |
| Low radiochemical purity after labeling. | Suboptimal labeling conditions (pH, temperature, time). | Optimize the pH of the reaction buffer. For 68Ga labeling, a pH of around 3.2-4.2 is often used. Ensure the correct reaction temperature (e.g., 95°C) and incubation time are used as per the established protocol. |
Quantitative Stability Data
The stability of radiolabeled this compound derivatives has been assessed in several studies. The data below is compiled from in vitro stability tests in saline and human plasma.
| This compound Derivative | Condition | Time Points | Stability Results (Radiochemical Purity) | Reference |
| [68Ga]Ga-DOTAGA-OncoFAP | Human Plasma at 37°C | 30, 60, 90, 120, 150, 180 min | Excellent stability, with no significant degradation observed. | |
| [68Ga]Ga-OncoFAP-DOTAGA | Human and Mouse Serum at 37°C | 30, 60, 90, 120 min | Metabolically stable. | |
| [177Lu]Lu-DOTAGA-OncoFAP | Saline Solution (Bulk) | 1, 3, 6, 12, 24, 48, 72, 96 h and 7 days | Stable, especially with the addition of a radical scavenger like gentisic acid at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
This protocol describes the preparation of a 2.5 mg/mL this compound solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation is observed, use gentle heating or sonication to clarify the solution.
Protocol 2: Stability Assessment of Radiolabeled this compound by Radio-HPLC
This protocol provides a general workflow for assessing the stability of a radiolabeled this compound derivative.
Materials:
-
Radiolabeled this compound derivative
-
Human or mouse serum
-
Physiological saline
-
Incubator at 37°C
-
HPLC system with a radioactivity detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with TFA)
Procedure:
-
Incubate the radiolabeled this compound derivative (e.g., 10 MBq) in 1 mL of human serum or saline at 37°C.
-
At designated time points (e.g., 30, 60, 90, 120 minutes for 68Ga derivatives), draw a small aliquot of the mixture.
-
Quench any enzymatic activity if necessary (e.g., by adding an excess of cold acetonitrile).
-
Centrifuge the sample to precipitate proteins.
-
Inject the supernatant into the radio-HPLC system.
-
Analyze the resulting chromatogram to determine the radiochemical purity by calculating the area under the curve for the intact radiolabeled this compound peak versus any degradation or free radionuclide peaks.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Simplified FAP signaling pathways promoting tumorigenesis.
References
Technical Support Center: Minimizing Kidney Uptake of Radiolabeled OncoFAP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the renal uptake of radiolabeled OncoFAP derivatives during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is kidney uptake a significant concern?
This compound is a high-affinity small organic ligand that targets Fibroblast Activation Protein (FAP), a cell surface antigen abundantly expressed in the stroma of most human solid tumors.[1][2] This makes it a promising agent for cancer imaging and radioligand therapy. However, like many small radiolabeled peptides and molecules, this compound is cleared from the body via the kidneys.[3] A portion of the filtered radiopharmaceutical is reabsorbed and retained in the proximal tubules of the kidneys, leading to a high localized radiation dose. This renal accumulation can cause nephrotoxicity, which is a dose-limiting factor that can restrict the maximum therapeutic activity that can be safely administered to a patient.[3][4]
Q2: What is the primary biological mechanism responsible for the kidney uptake of radiolabeled peptides like this compound?
The primary mechanism involves two key steps. First, the relatively small size of radiolabeled peptides allows them to be filtered from the blood by the glomeruli. Second, they are subsequently reabsorbed from the filtrate back into the kidney's proximal tubular cells. This reabsorption is an active process mediated by scavenger receptors, primarily megalin and cubilin, which are highly expressed on the surface of these cells. Megalin, a large multiligand receptor, is considered a major pathway for the endocytosis of a wide variety of peptides and small proteins. The electrostatic interaction between positively charged regions of the peptide and the negatively charged cell surfaces in the tubules can also enhance this uptake.
Q3: What are the principal strategies to minimize the renal uptake of radiolabeled this compound?
There are two main approaches to reduce kidney uptake:
-
Structural Modification of the Radiopharmaceutical: This involves altering the chemical structure of the this compound ligand or its chelator to change its pharmacokinetic properties. Strategies include:
-
Altering Molecular Charge: Introducing negative charges can decrease electrostatic interactions with kidney tubule cells and promote faster excretion.
-
Increasing Molecular Size/Multimerization: Creating multimeric versions of this compound, such as the trivalent this compound-23, has been shown to improve the tumor-to-kidney ratio significantly. The more compact design of these multimers can lead to lower intrinsic trapping in excretory organs.
-
Adding Albumin Binders: Incorporating a moiety that reversibly binds to plasma albumin can extend the radiopharmaceutical's circulation time, potentially increasing tumor uptake relative to kidney clearance.
-
-
Co-administration of Blocking Agents: This involves injecting a secondary compound that competes with the radiopharmaceutical for reabsorption in the kidney tubules. Effective agents include:
-
Positively Charged Amino Acids: A solution of L-lysine and L-arginine is a standard clinical method to saturate the megalin/cubilin receptors, thereby reducing the uptake of certain radiolabeled peptides.
-
Plasma Expanders and Albumin Fragments: Solutions like Gelofusine or specially prepared albumin fragments can competitively inhibit the reabsorption process.
-
Anionic Compounds: For certain peptides, co-infusion of negatively charged molecules like poly-glutamic acid (PGA) or sodium para-aminohippurate (PAH) has proven effective.
-
Q4: How does the multimeric structure of this compound-23 improve the tumor-to-kidney ratio?
The trivalent derivative, this compound-23, demonstrates a superior biodistribution profile compared to its monovalent counterpart. By presenting multiple binding domains, it achieves an ultra-high affinity for FAP, leading to significantly higher and more prolonged uptake in tumor tissues. While tumor retention is increased, its compact molecular design results in favorable pharmacokinetics with low accumulation in healthy organs, including the kidneys. Preclinical studies show that ¹⁷⁷Lu-OncoFAP-23 has a tumor-to-kidney ratio of approximately 30, which is about 5-fold better than the clinical-stage benchmark, ¹⁷⁷Lu-FAP-2286.
Section 2: Troubleshooting Guide
Problem: Consistently high kidney uptake is observed in preclinical biodistribution or imaging studies.
This guide provides a step-by-step approach to diagnose and resolve issues of high renal accumulation.
Step 1: Verify the Radiopharmaceutical Integrity
-
Issue: Poor radiolabeling efficiency or instability of the radioconjugate can lead to the circulation of free radionuclide, which may have a different biodistribution profile and higher kidney uptake.
-
Action: Perform quality control checks (e.g., radio-TLC, radio-HPLC) on the final product to ensure high radiochemical purity and stability over the experiment's duration.
Step 2: Evaluate the this compound Construct
-
Issue: The intrinsic properties of the specific this compound construct may predispose it to high renal uptake.
-
Action:
-
Benchmark: Compare your results against published data for established compounds like ¹⁷⁷Lu-OncoFAP-23. If your construct performs poorly in comparison, consider structural modification.
-
Consider Multimerization: If using a monovalent this compound, switching to a multivalent version like Trithis compound (this compound-23) is a proven strategy to enhance the tumor-to-kidney ratio.
-
Step 3: Implement a Co-administration/Blocking Strategy
-
Issue: The reabsorption pathway in the kidneys is not being saturated, allowing for maximum uptake of the radiolabeled this compound.
-
Action: Introduce a blocking agent. The choice of agent is critical and may require empirical testing.
-
Standard Approach: Begin with a co-infusion of a lysine and arginine solution, as this is a widely used clinical method for kidney protection with radiolabeled peptides.
-
Alternative Agents: If lysine/arginine is ineffective, it may indicate that a different renal transport mechanism is dominant. Test other inhibitors such as:
-
Albumin fragments (FRALB): Can be more potent than lysine for certain peptides.
-
Sodium para-aminohippurate (PAH): Effective for small molecules that are substrates of organic anion transporters (OATs).
-
-
Step 4: Analyze Experimental Timelines
-
Issue: Kidney uptake is often highest at early time points before clearance occurs. A single, early measurement may not accurately reflect the total radiation dose.
-
Action: Conduct a full pharmacokinetic study, measuring uptake in tumors and organs at multiple time points (e.g., 1, 4, 24, 48, 96 hours). This provides a clearer picture of retention versus clearance and allows for the calculation of absorbed radiation doses, which is more relevant for therapeutic applications than a single uptake value.
Section 3: Data Summaries
Table 1: Comparative Biodistribution of ¹⁷⁷Lu-OncoFAP-23 and ¹⁷⁷Lu-FAP-2286 in Tumor-Bearing Mice
| Radiopharmaceutical | Time Point | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | 24 h | ~42 | ~1.4 | ~30 | |
| 96 h | ~16 | ~0.7 | ~22.8 | ||
| ¹⁷⁷Lu-FAP-2286 | 24 h | ~10 | ~1.67 | ~6 | |
| 96 h | ~5 | Not Specified | Not Specified |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Efficacy of Selected Blocking Agents on Kidney Uptake of Various Radiopharmaceuticals in Preclinical Models
| Radiopharmaceutical | Blocking Agent | Reduction in Kidney Uptake (%) | Animal Model | Reference |
| ¹¹¹In-Octreotide | Lysine & Arginine | 40 - 45% | Rat | |
| ¹¹¹In-Minigastrin | Poly-glutamic acid (PGA) | ~85% | Mouse | |
| ¹¹¹In-Minigastrin | Albumin Fragment (Peptide #6) | 88% | Rat | |
| ¹⁷⁷Lu-DOTATATE | Sodium Para-aminohippurate | 83% (at 1h p.i.) | Rat | |
| ¹⁷⁷Lu-DOTATOC | Sodium Para-aminohippurate | 46% (at 1h p.i.) | Rat |
Section 4: Key Experimental Protocols
Protocol 4.1: In Vivo Biodistribution of Radiolabeled this compound
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors engineered to express human FAP (e.g., SK-RC-52.hFAP).
-
Radiopharmaceutical Administration: Inject a defined molar dose and radioactivity (e.g., 250 nmol/kg; 50 MBq/kg) of the radiolabeled this compound derivative intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 24, 48, 96 hours), euthanize cohorts of mice (n=3-5 per group).
-
Organ Collection: Dissect and collect relevant organs (tumor, kidneys, liver, spleen, muscle, blood, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards prepared from the injectate.
-
Data Analysis: Calculate the radioactivity uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4.2: Co-administration of Blocking Agents
-
Preparation: Prepare the blocking agent solution. For example, a commonly used solution is a combination of L-lysine and L-arginine. For sodium para-aminohippurate, a specific concentration is prepared for co-injection.
-
Administration:
-
Amino Acids: Typically administered as an intravenous infusion starting shortly before and continuing for a few hours after the radiopharmaceutical injection.
-
PAH/Other Agents: Can be co-injected as a bolus with the radiopharmaceutical.
-
-
Control Group: A control group receiving the radiopharmaceutical with a saline vehicle instead of the blocking agent is mandatory.
-
Biodistribution Study: Follow the steps outlined in Protocol 4.1 for both the treatment and control groups.
-
Comparison: Compare the %ID/g in the kidneys between the group that received the blocking agent and the control group to determine the percentage reduction in uptake.
Section 5: Diagrams and Workflows
Caption: Renal filtration and reabsorption pathway via megalin/cubilin.
Caption: Experimental workflow for testing kidney protection strategies.
Caption: Troubleshooting decision tree for high renal uptake.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of this compound-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in OncoFAP conjugation to antibodies
Welcome to the technical support center for OncoFAP conjugation to antibodies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chemistry for conjugating this compound to an antibody?
A1: this compound possesses a carboxylic acid moiety which is suitable for conjugation to primary amines (e.g., lysine residues) on an antibody using carbodiimide chemistry. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This two-step process first activates the carboxyl group of this compound with EDC and NHS to form a more stable NHS ester, which then reacts with the amine groups on the antibody to form a stable amide bond.[4][5]
Q2: What is a typical starting molar ratio of this compound-linker to antibody?
A2: The optimal molar ratio can vary depending on the desired drug-to-antibody ratio (DAR), the antibody itself, and the reaction conditions. A common starting point is a molar excess of the this compound-linker complex to the antibody. It is recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1 of this compound-linker to antibody) to determine the ideal ratio to achieve the desired DAR. Higher molar ratios can lead to higher DARs, but may also increase the risk of antibody aggregation and should be carefully evaluated.
Q3: How can I determine the drug-to-antibody ratio (DAR) of my this compound-antibody conjugate?
A3: Several methods can be used to determine the DAR.
-
UV/Vis Spectroscopy: This is a simple method if this compound and the antibody have distinct absorbance maxima. By measuring the absorbance at two different wavelengths, the concentrations of the protein and the conjugated this compound can be determined, and the average DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for analyzing the distribution of different drug-loaded species. It separates molecules based on hydrophobicity, with higher DAR species being more hydrophobic and thus having longer retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise mass of the conjugate, allowing for the determination of the number of this compound molecules attached to the antibody.
Q4: What are the critical quality attributes of an this compound-antibody conjugate?
A4: Critical quality attributes that should be monitored include the average drug-to-antibody ratio (DAR), the distribution of different DAR species, the amount of unconjugated antibody, the level of free this compound-linker, and the presence of aggregates. These attributes can significantly impact the efficacy, safety, and pharmacokinetics of the conjugate.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: My final conjugate has a lower than expected DAR, despite using a sufficient molar excess of the this compound-linker. What could be the cause and how can I troubleshoot it?
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. For EDC/NHS chemistry, the activation of this compound's carboxyl group is most efficient at a pH of 4.5-6.0, while the coupling to the antibody's amines is more efficient at a pH of 7.2-8.5. Consider a two-step reaction with pH adjustment. |
| Inactive Reagents | EDC is moisture-sensitive and can hydrolyze. Use fresh EDC and NHS/Sulfo-NHS solutions for each reaction. Store reagents in a desiccator and allow them to come to room temperature before opening to prevent condensation. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) will compete with the conjugation reaction. Perform a buffer exchange of the antibody into a non-interfering buffer like PBS or MES before starting the conjugation. |
| Antibody Purity and Concentration | Ensure the antibody is of high purity (>95%) and that its concentration is accurately determined. Protein impurities can compete for conjugation. |
| Insufficient Molar Ratio | While you may have used a sufficient molar excess, it might still be suboptimal for your specific antibody. Systematically increase the molar ratio of this compound-linker to antibody in small-scale pilot reactions to find the optimal ratio. |
Issue 2: Antibody Aggregation
Question: I am observing significant aggregation of my antibody after the conjugation reaction. How can I prevent this?
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of this compound | The conjugation of the hydrophobic this compound molecule can increase the overall hydrophobicity of the antibody, leading to aggregation, especially at higher DARs. |
| Harsh Reaction Conditions | High temperatures or extreme pH during conjugation can lead to antibody denaturation and aggregation. Perform the conjugation at a controlled temperature (e.g., 4°C or room temperature) and within an appropriate pH range. |
| Inappropriate Buffer Conditions | The ionic strength of the buffer can influence aggregation. Screen different buffer conditions, including the addition of excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbates) to the final formulation buffer to minimize aggregation. |
| High Antibody Concentration | High concentrations of antibodies during the conjugation process can increase the likelihood of aggregation. Consider performing the conjugation at a lower antibody concentration. |
| Organic Co-solvents | If this compound-linker requires an organic co-solvent (like DMSO) for solubility, minimize the final concentration of the organic solvent in the reaction mixture, as it can promote antibody aggregation. |
Experimental Protocols
Protocol 1: this compound Activation using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on this compound for subsequent conjugation to an antibody.
-
Reagent Preparation:
-
Prepare a fresh solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration.
-
Prepare fresh solutions of EDC and Sulfo-NHS in an activation buffer (e.g., MES buffer, pH 4.5-6.0).
-
-
Activation Reaction:
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical starting point is a 2- to 5-fold molar excess of EDC/Sulfo-NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 2: Conjugation of Activated this compound to Antibody
This protocol outlines the conjugation of the activated this compound-NHS ester to the primary amines of the antibody.
-
Antibody Preparation:
-
Ensure the antibody is in a suitable conjugation buffer (e.g., PBS, pH 7.2-8.0) free of primary amines. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to a suitable range (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Immediately add the activated this compound-NHS ester solution to the antibody solution.
-
The molar ratio of activated this compound to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris or glycine, to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Protocol 3: Purification of the this compound-Antibody Conjugate
Purification is crucial to remove unreacted this compound, free linker, and other impurities.
-
Size Exclusion Chromatography (SEC):
-
SEC is a common method to separate the larger antibody conjugate from smaller, unreacted components.
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the quenched reaction mixture onto the column and collect the fractions corresponding to the antibody conjugate.
-
-
Tangential Flow Filtration (TFF):
-
TFF is a scalable method for buffer exchange and removal of small molecule impurities.
-
Select a membrane with an appropriate molecular weight cut-off to retain the antibody conjugate while allowing smaller impurities to pass through.
-
Data Presentation
Table 1: Example Optimization of this compound:Antibody Molar Ratio
| Molar Ratio (this compound:Antibody) | Average DAR (by UV-Vis) | % Aggregation (by SEC) |
| 5:1 | 2.1 | < 1% |
| 10:1 | 3.8 | 2.5% |
| 20:1 | 6.2 | 8.7% |
Note: This is example data and actual results will vary depending on the specific antibody and reaction conditions.
Visualizations
Caption: Workflow for this compound conjugation to antibodies.
Caption: Decision tree for troubleshooting low DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure | PLOS One [journals.plos.org]
OncoFAP Technical Support Center: Troubleshooting Aggregation
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential aggregation issues with OncoFAP and its conjugates. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation after a freeze-thaw cycle can indicate aggregation or reduced solubility. First, try to redissolve the precipitate by gently warming the solution to 37°C and using sonication.[1] If the precipitate persists, it is recommended to centrifuge the solution to remove the aggregates before use to avoid inaccurate concentration measurements and potential issues in downstream applications. To prevent this in the future, aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1]
Q2: My this compound-drug conjugate is showing signs of aggregation after formulation. How can I troubleshoot this?
A2: Aggregation of this compound-drug conjugates can be influenced by the properties of the conjugated drug, the linker, and the buffer conditions. Here are a few steps to troubleshoot this issue:
-
Optimize Buffer Conditions: Systematically screen different buffer pH and salt concentrations. Some proteins are more stable at a specific pH range and ionic strength.[2]
-
Include Excipients: Consider adding stabilizing excipients to your formulation. For example, sugars (like sucrose or trehalose), polyols (like glycerol or mannitol), or non-ionic detergents (like Polysorbate 80) can help prevent aggregation.[1] Arginine and glutamate mixtures have also been shown to act as aggregation suppressors.[2]
-
Evaluate Concentration Effects: Higher concentrations can promote aggregation. Try working with a lower concentration of your conjugate if your experimental design allows.
A systematic approach to screen for optimal buffer conditions is outlined in the experimental workflow diagram below.
Q3: I am preparing an this compound solution for in vivo studies and see visible particles. What are my options?
A3: The presence of visible particles suggests significant aggregation, which can be problematic for in vivo studies, potentially causing toxicity or altered biodistribution.
-
Filtration: For small volumes, you can try to remove larger aggregates by filtering the solution through a low-protein-binding 0.22 µm syringe filter. However, be aware that this may not remove smaller, soluble aggregates.
-
Re-evaluation of Formulation: It is highly recommended to revisit the formulation strategy. The provided solubility protocols for this compound suggest using solvents like DMSO, PEG300, and Tween-80. Ensure these are of high quality and used in the correct proportions. If precipitation or phase separation occurs during preparation, heating and/or sonication can be used to aid dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound solid should be stored at 4°C, sealed, and protected from moisture and light. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in DMSO (up to 100 mg/mL with the need for ultrasonic treatment). For in vivo applications, co-solvent systems are recommended, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
Q3: Can this compound aggregation affect its binding affinity to FAP?
A3: Yes, aggregation can significantly impact the biological activity of this compound. Aggregates may sterically hinder the binding site, reducing the effective concentration of monomeric, active this compound and leading to a lower apparent binding affinity. In some cases, non-specific binding may also increase.
Q4: How does FAP's mechanism of action relate to potential aggregation issues?
A4: Fibroblast Activation Protein (FAP) is a serine protease expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This compound is designed to bind to FAP with high affinity. If this compound or its conjugates aggregate, this could potentially alter their interaction with FAP on the cell surface, affecting their therapeutic or diagnostic efficacy. For instance, large aggregates might not penetrate the tumor stroma effectively to reach the FAP-expressing cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Solubility in DMSO | 100 mg/mL (217.68 mM) | |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (5.44 mM) | |
| Storage (Solid) | 4°C, sealed, away from moisture and light | |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) |
Key Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
-
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive for detecting trace amounts of large aggregates.
-
Methodology:
-
Prepare the this compound or this compound-conjugate solution in a suitable, filtered buffer.
-
Ensure the sample is free of dust and other contaminants by filtering or centrifugation.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's software instructions.
-
Analyze the resulting size distribution profile to identify the presence of larger species indicative of aggregation.
-
2. Size Exclusion Chromatography (SEC) for Quantification of Aggregates
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier from the column than smaller, monomeric species.
-
Methodology:
-
Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (the formulation buffer is often a good choice).
-
Inject a known concentration of the this compound or this compound-conjugate sample.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
The presence of peaks eluting before the main monomer peak indicates the presence of aggregates. The area under these peaks can be used to quantify the percentage of aggregation.
-
3. Thioflavin T (ThT) Assay for Fibrillar Aggregates
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar protein structures.
-
Methodology:
-
Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate-buffered saline).
-
Add a small aliquot of the ThT stock solution to the this compound or this compound-conjugate sample.
-
Incubate for a short period at room temperature.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.
-
An increase in fluorescence intensity compared to a control sample (buffer with ThT alone) suggests the presence of fibrillar aggregates.
-
Visualizations
Caption: Experimental workflow for troubleshooting this compound aggregation.
Caption: Decision tree for addressing this compound aggregation issues.
Caption: Simplified diagram of this compound interaction with FAP in the TME.
References
How to perform OncoFAP blocking experiments for specificity
Welcome to the technical support center for OncoFAP blocking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound binding and to troubleshoot common issues encountered during these critical validation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an this compound blocking experiment?
A1: The primary purpose of an this compound blocking experiment, also known as a competition assay, is to demonstrate the specificity of a labeled this compound derivative (e.g., fluorescent or radiolabeled) for its target, Fibroblast Activation Protein (FAP). By pre-saturating the FAP binding sites with an excess of unlabeled this compound, a significant reduction in the signal from the labeled this compound should be observed. This confirms that the binding is target-specific and not due to off-target interactions.
Q2: What are suitable positive and negative controls for my this compound blocking experiment?
A2:
-
Positive Control: Cells or tissues known to express FAP are essential positive controls. Examples include FAP-positive tumor cell lines like HT-1080.hFAP or SK-RC-52.hFAP.[1] Using these, you should observe a strong signal from your labeled this compound derivative in the absence of a blocker.
-
Negative Control: The corresponding wild-type cell lines that do not express FAP (e.g., HT-1080.wt, SK-RC-52.wt) are ideal negative controls.[1] These cells should show minimal to no signal, helping to establish the baseline for non-specific binding.
-
Isotype Control (for antibody-based approaches): If using a monoclonal antibody as a blocking agent, an isotype control antibody of the same class and concentration should be used to ensure that the observed blocking is not due to non-specific immunoglobulin interactions.[2]
Q3: How much unlabeled this compound should I use to effectively block the signal?
A3: A significant molar excess of the unlabeled competitor is required to ensure saturation of the FAP binding sites. A common starting point is a 100-fold to 1000-fold molar excess of the unlabeled this compound relative to the labeled this compound derivative. The optimal concentration may need to be determined empirically for your specific assay conditions.
Q4: Can other FAP inhibitors be used as blocking agents?
A4: Yes, other potent and selective FAP inhibitors can be used as blocking agents to demonstrate target specificity. For instance, the FAP inhibitor UAMC1110 has been used in blocking experiments to confirm the specificity of FAP-targeting radiotracers.[3] Using a different FAP-binding molecule to compete with your labeled this compound can provide additional evidence of on-target binding.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background or non-specific binding in negative controls. | 1. Insufficient blocking of non-specific sites. 2. Hydrophobic interactions of the labeled this compound derivative. 3. Suboptimal washing steps. | 1. Optimize blocking conditions by increasing the concentration of blocking agents like Bovine Serum Albumin (BSA) or using a different blocking buffer.[4] 2. Modify the assay buffer by including low concentrations of detergents (e.g., Tween-20) to reduce non-specific binding. 3. Increase the number and duration of wash steps to more effectively remove unbound labeled ligand. |
| Incomplete or no blocking observed in the presence of excess unlabeled this compound. | 1. Insufficient concentration of the unlabeled blocking agent. 2. Degradation or poor quality of the unlabeled this compound. 3. The labeled this compound derivative is binding to a different target. | 1. Increase the concentration of the unlabeled this compound to a higher molar excess (e.g., 5000-fold). 2. Verify the integrity and purity of the unlabeled this compound stock. 3. Perform additional specificity tests, such as Western blotting or using FAP-knockout cells, to confirm the identity of the binding partner. |
| Low signal-to-noise ratio. | 1. Low expression of FAP on the target cells. 2. Poor activity of the labeled this compound derivative. 3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Confirm FAP expression levels using a validated method like qRT-PCR or Western blot. 2. Check the quality and specific activity of your labeled this compound. 3. Optimize incubation time and temperature to ensure binding reaches equilibrium. |
| High variability between replicates. | 1. Inconsistent cell seeding or tissue preparation. 2. Pipetting errors. 3. Inconsistent washing steps. | 1. Ensure uniform cell density across all wells and consistent tissue processing. 2. Use calibrated pipettes and be meticulous with reagent addition. 3. Standardize the washing procedure for all samples. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and its derivatives, providing a reference for expected performance.
| Compound | Target | Assay Type | Binding Affinity (KD or IC50) |
| This compound | Human FAP (hFAP) | Fluorescence Polarization | KD = 0.68 nM (680 pM) |
| This compound | Human FAP (hFAP) | Enzymatic Inhibition | IC50 = 16.8 nM |
| This compound | Murine FAP (mFAP) | Enzymatic Inhibition | IC50 = 14.5 nM |
| Bithis compound | Human FAP (hFAP) | Solution-based | Sub-nanomolar KD |
| FAPI-04 (fluorescent derivative) | Human FAP (hFAP) | Not Specified | KD = 1.02 nM |
Experimental Protocols
Protocol: In Vitro Blocking Assay Using Fluorescence Microscopy
This protocol describes how to perform a blocking experiment to confirm the specificity of a fluorescently labeled this compound derivative (e.g., this compound-fluorescein).
Materials:
-
FAP-positive cells (e.g., HT-1080.hFAP)
-
FAP-negative cells (e.g., HT-1080.wt)
-
Fluorescently labeled this compound (e.g., this compound-fluorescein)
-
Unlabeled this compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed FAP-positive and FAP-negative cells in separate wells of a chamber slide or multi-well imaging plate and culture overnight to allow for attachment.
-
Blocking Step:
-
For the "blocked" condition, pre-incubate the FAP-positive cells with a 100-fold to 1000-fold molar excess of unlabeled this compound in cell culture medium for 1-2 hours at 37°C.
-
For the "unblocked" and "negative control" conditions, incubate the FAP-positive and FAP-negative cells, respectively, with medium alone.
-
-
Labeling:
-
Add the fluorescently labeled this compound to all wells at the desired final concentration.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with ice-cold PBS to remove unbound labeled this compound.
-
-
Staining and Mounting:
-
If desired, counterstain the nuclei with Hoechst 33342.
-
Mount the slide with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and nuclear stain.
-
Capture images from multiple fields for each condition.
-
Expected Results:
-
FAP-positive (unblocked): Strong fluorescent signal on the cell surface.
-
FAP-positive (blocked): Significantly reduced fluorescent signal compared to the unblocked condition.
-
FAP-negative: Minimal to no fluorescent signal.
Protocol: Radioligand Binding Competition Assay
This protocol details a competition binding assay to determine the binding affinity and specificity of a radiolabeled this compound derivative.
Materials:
-
Cell membranes or whole cells expressing FAP
-
Radiolabeled this compound (e.g., 177Lu-OncoFAP)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competition binding.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radiolabeled this compound, and the FAP-expressing cell membrane preparation.
-
Non-specific Binding: Add assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 1000-fold excess), and the cell membrane preparation.
-
Competition Binding: Add assay buffer, radiolabeled this compound, varying concentrations of unlabeled this compound (serial dilutions), and the cell membrane preparation.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter or measure directly in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Caption: Workflow for an this compound blocking experiment.
Caption: this compound blocking assay principle.
References
Validation & Comparative
OncoFAP vs. FAPI-46: A Head-to-Head Comparison for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical performance of two leading Fibroblast Activation Protein (FAP)-targeting radiopharmaceuticals.
Fibroblast Activation Protein (FAP) has emerged as a promising target for cancer diagnosis and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[1][2] This guide provides a head-to-head comparison of two prominent FAP-targeting small molecules, OncoFAP and FAPI-46, focusing on their performance based on available experimental data.
Performance Data at a Glance
A summary of the key performance characteristics of this compound and FAPI-46 is presented below. These values are extracted from various preclinical studies and should be interpreted in the context of the specific experimental conditions detailed in the subsequent sections.
| Parameter | This compound | FAPI-46 |
| Binding Affinity (Human FAP) | Kd = 680 pM[1][3] | IC50 = 1.3 nM[4] |
| Internalization | Cell-line dependent; low in SK-RC-52.hFAP cells, high in HT-1080.hFAP cells | High internalization reported |
| In Vivo Tumor Uptake (Mice) | ~6.6% ID/g at 1h ([18F]AlF-NOTA-OncoFAP); >30% ID/g at 10 min ([177Lu]-OncoFAP) | ~10.1% ID/g at 1h ([68Ga]Ga-FAPI-46); ~3.8% ID/g at 24h ([177Lu]-FAPI-46) |
| Clinical Status | Phase I imaging trial with ⁶⁸Ga-OncoFAP completed. Phase I therapy trial with ¹⁷⁷Lu-OncoFAP-23 initiated. | Multiple clinical trials ongoing with ⁶⁸Ga-FAPI-46 for imaging in various cancers. Radioligand therapy with ⁹⁰Y-FAPI-46 has been investigated. |
In-Depth Performance Analysis
Binding Affinity
This compound is described as an ultra-high-affinity ligand for FAP, with a reported dissociation constant (Kd) of 680 pM for human FAP as measured by fluorescence polarization. FAPI-46 also demonstrates potent binding to human FAP, with a reported half-maximal inhibitory concentration (IC50) of 1.3 nM in a competitor binding assay. While Kd and IC50 are different affinity metrics, both values indicate high-affinity binding to the FAP target.
Cellular Internalization
The internalization of this compound appears to be dependent on the cancer cell line. Confocal microscopy and flow cytometry experiments have shown that while this compound binds to the surface of SK-RC-52.hFAP cells with minimal internalization, it is efficiently internalized in HT-1080.hFAP cells. In contrast, various studies report a high internalization rate for FAPI-46 in FAP-expressing cells. The rate and extent of internalization can be crucial for therapeutic applications, particularly for radionuclide therapies where intracellular retention of the radiopharmaceutical can enhance the radiation dose delivered to the tumor.
In Vivo Biodistribution and Tumor Uptake
Preclinical studies in tumor-bearing mice have demonstrated rapid and selective accumulation of both this compound and FAPI-46 in FAP-positive tumors. A study with a Lutetium-177 labeled this compound derivative showed that over 30% of the injected dose per gram of tissue (%ID/g) accumulated in the tumor just 10 minutes after injection. Another study using an [18F]AlF-NOTA-OncoFAP conjugate reported a tumor uptake of approximately 6.6% ID/g at 1 hour post-injection.
For FAPI-46, a PET imaging study with [68Ga]Ga-FAPI-46 in a HEK-FAP xenograft mouse model showed a tumor uptake of around 10.1% ID/g at 1 hour post-injection. However, a study with [177Lu]-FAPI-46 in the same model showed a significant decrease in tumor uptake from 1 hour to 24 hours, with the value dropping to 3.8% ID/g at the later time point. This suggests a shorter retention time for FAPI-46 in the tumor compared to some other FAP-targeting agents like FAP-2286.
Experimental Protocols
To aid in the interpretation and potential replication of these findings, below are generalized methodologies for key experiments based on the reviewed literature.
Fluorescence Polarization Assay for Binding Affinity
This assay is used to determine the dissociation constant (Kd) of a ligand for its target protein in solution.
-
Reagents : Purified recombinant human FAP protein, a fluorescently labeled FAP ligand (e.g., this compound-fluorescein), and the unlabeled test ligand (this compound or FAPI-46).
-
Procedure : A constant concentration of the FAP protein and the fluorescent ligand are incubated with serially diluted concentrations of the unlabeled test ligand.
-
Measurement : The fluorescence polarization of the samples is measured using a suitable plate reader. The binding of the larger protein to the small fluorescent ligand causes the complex to tumble slower in solution, resulting in higher polarization. The unlabeled ligand competes for binding, displacing the fluorescent ligand and causing a decrease in polarization.
-
Analysis : The data is plotted as fluorescence polarization versus the concentration of the unlabeled ligand. A competition binding curve is fitted to the data to determine the IC50, from which the dissociation constant (Kd) can be calculated.
In Vitro Cell Binding and Internalization Assay
This experiment evaluates the binding and subsequent internalization of the FAP-targeting molecules in cancer cells.
-
Cell Culture : FAP-expressing cells (e.g., HT-1080.hFAP) are cultured in appropriate media and seeded in multi-well plates.
-
Incubation : The cells are incubated with a radiolabeled version of this compound or FAPI-46 (e.g., with Lutetium-177 or Gallium-68) at 37°C for various time points.
-
Separation of Fractions :
-
To determine the surface-bound fraction, the supernatant is collected, and the cells are washed with a mild acidic buffer (e.g., glycine buffer, pH 2.5) to strip off the cell surface-bound radioligand.
-
To determine the internalized fraction, the cells are then lysed (e.g., with NaOH).
-
-
Measurement : The radioactivity in the surface-bound and internalized fractions is measured using a gamma counter.
-
Analysis : The percentage of internalization is calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Studies
These studies are performed in animal models to assess the tumor-targeting ability and clearance profile of the radiopharmaceuticals.
-
Animal Model : FAP-positive tumor cells are subcutaneously implanted into immunocompromised mice.
-
Radiotracer Administration : Once the tumors reach a suitable size, the mice are intravenously injected with a known amount of the radiolabeled this compound or FAPI-46.
-
Tissue Collection : At various time points post-injection, cohorts of mice are euthanized, and their tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested.
-
Data Analysis : The tissues are weighed, and the radioactivity is measured using a gamma counter. The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Logical Relationships
The targeting of FAP by this compound and FAPI-46 is a direct interaction with the FAP protein on the surface of CAFs. This interaction does not directly modulate a signaling pathway in the traditional sense but rather serves to deliver a diagnostic or therapeutic payload to the tumor microenvironment. The following diagram illustrates the logical relationship of FAP-targeted radiopharmaceuticals.
Conclusion
Both this compound and FAPI-46 are highly promising FAP-targeting agents with demonstrated potential for cancer imaging and therapy. This compound distinguishes itself with its reported ultra-high binding affinity. The choice between these molecules for a specific research or clinical application will likely depend on a variety of factors, including the desired pharmacokinetic profile, the specific cancer type, and the intended diagnostic or therapeutic radionuclide. Further head-to-head clinical studies will be crucial to fully elucidate the comparative advantages of each molecule in a clinical setting.
References
OncoFAP: In Vivo Validation of a High-Affinity Ligand for Targeted Cancer Therapy
A comprehensive analysis of preclinical data demonstrates the robust in vivo targeting specificity of OncoFAP, a small organic ligand with ultra-high affinity for Fibroblast Activation Protein (FAP). This guide provides a comparative overview of this compound's performance against other FAP-targeting agents, supported by experimental data from key preclinical studies.
This compound has emerged as a promising tool for pan-tumoral applications due to its exceptional affinity and selectivity for FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most solid tumors.[1][2][3] This differential expression makes FAP an attractive target for delivering therapeutic payloads, such as radionuclides and cytotoxic drugs, directly to the tumor microenvironment while minimizing off-target effects.[4][5]
Comparative In Vivo Performance of this compound Derivatives
Radiolabeled this compound derivatives have demonstrated rapid and selective accumulation in FAP-positive tumors in preclinical mouse models. Quantitative biodistribution studies have highlighted the favorable tumor-to-organ ratios achieved with this compound-based radiopharmaceuticals.
Table 1: Comparative Tumor Uptake of this compound-based Radiopharmaceuticals
| Compound | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-OncoFAP | Athymic BALB/c Nude Mice | SK-RC-52.hFAP Renal Cell Carcinoma | 10 min | >30 | |
| [¹⁷⁷Lu]Lu-OncoFAP | Athymic BALB/c Nude Mice | SK-RC-52.hFAP Renal Cell Carcinoma | 3 h | Persistent | |
| [¹⁸F]AlF-NOTA-OncoFAP | Mice | FAP-positive solid tumors | 1 h | 6.6 | |
| [¹⁷⁷Lu]Lu-OncoFAP-23 | BALB/c Nude Mice | FAP-positive solid tumors | 96 h | ~16 | |
| [¹⁷⁷Lu]Lu-Bithis compound | HT-1080.hFAP tumor-bearing mice | HT-1080.hFAP | 24 h | ~20 | |
| [¹⁷⁷Lu]Lu-OncoFAP | HT-1080.hFAP tumor-bearing mice | HT-1080.hFAP | 24 h | ~4 |
Table 2: Comparison of [¹⁷⁷Lu]this compound-23 with [¹⁷⁷Lu]FAP-2286
| Feature | [¹⁷⁷Lu]this compound-23 | [¹⁷⁷Lu]FAP-2286 | Reference |
| Tumor Accumulation | Superior | - | |
| Tumor-to-Kidney Ratio | Favorable | - |
Mechanism of this compound Targeting
This compound's specificity is driven by its high-affinity binding to FAP expressed on the surface of CAFs within the tumor stroma. This interaction allows for the accumulation of this compound-conjugated agents at the tumor site.
Caption: this compound conjugates extravasate from blood vessels and bind with high affinity to FAP on CAFs.
In Vivo Validation Experimental Workflow
The in vivo validation of this compound's targeting specificity typically involves a series of well-defined experimental steps in preclinical animal models.
Caption: A typical workflow for assessing the in vivo targeting performance of this compound conjugates.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies.
Animal Models and Tumor Implantation
-
Animal Strain: Athymic BALB/c nude mice are commonly used to prevent graft rejection of human tumor xenografts.
-
Cell Lines: FAP-positive human cancer cell lines, such as SK-RC-52.hFAP (renal cell carcinoma) and HT-1080.hFAP (fibrosarcoma), are subcutaneously implanted into the flanks of the mice. FAP-negative cell lines can be used as a negative control.
Synthesis and Radiolabeling of this compound Conjugates
-
This compound is typically conjugated with a chelator, such as DOTAGA, for radiolabeling with therapeutic or diagnostic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga).
-
Automated radiosynthesis modules can be used for efficient and reproducible production of this compound-based radiopharmaceuticals.
In Vivo Biodistribution Studies
-
Radiolabeled this compound is administered intravenously to tumor-bearing mice.
-
At various time points post-injection, animals are euthanized, and organs of interest (including the tumor) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile and tumor-to-organ ratios.
Therapeutic Efficacy Studies
-
Tumor-bearing mice are treated with therapeutic doses of radiolabeled this compound derivatives (e.g., [¹⁷⁷Lu]this compound-23).
-
Tumor growth is monitored over time, and the therapeutic efficacy is assessed by comparing tumor volumes in treated versus control groups.
-
This compound can also be conjugated to cytotoxic drugs, and its therapeutic potential in combination with other agents, such as immunotherapy, has been explored.
Conclusion
The collective preclinical data provides strong evidence for the in vivo targeting specificity and therapeutic potential of this compound. Its ability to selectively accumulate in FAP-positive tumors and deliver therapeutic payloads makes it a highly promising platform for the development of novel cancer diagnostics and treatments. Further clinical investigations are warranted to translate these promising preclinical findings into benefits for cancer patients.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. pnas.org [pnas.org]
- 3. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of fibroblast activation protein (FAP) targeting agents, with a focus on the principles of selectivity against related proteases. While direct cross-reactivity data for OncoFAP is not publicly available, this guide utilizes data from a representative potent and selective FAP inhibitor to illustrate the experimental approach and data presentation critical for such an analysis. This information is crucial for researchers and drug development professionals working on FAP-targeted therapies and diagnostics.
Introduction to this compound and FAP Protease Family
This compound is a high-affinity small molecule ligand designed to target Fibroblast Activation Protein (FAP).[1][2][3][4] FAP is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, making it an attractive target for cancer therapy and imaging.[5] FAP belongs to the S9b family of dipeptidyl peptidases, which also includes dipeptidyl peptidase-4 (DPP4), DPP8, and DPP9, as well as the structurally related prolyl endopeptidase (PREP). Due to the sequence and structural homology among these proteases, particularly in the active site, assessing the cross-reactivity of FAP-targeting agents like this compound is a critical step in preclinical development to ensure target specificity and minimize off-target effects.
Cross-Reactivity Analysis: A Case Study
To illustrate the process of cross-reactivity analysis, we present data from a study by Poplawski et al. (2013), which describes the development of a potent and selective FAP inhibitor, N-(pyridine-4-carbonyl)-d-Ala-boroPro (referred to as Compound 6 in the study). This inhibitor was profiled against a panel of related proteases to determine its selectivity.
Data Presentation
The following table summarizes the inhibitory activity (IC50 and Ki values) of Compound 6 against FAP and other homologous proteases.
| Target Protease | Compound 6 IC50 (nM) | Compound 6 Ki (nM) |
| FAP | 36 | 1.7 |
| PREP | 13,000 | 610 |
| DPPIV (DPP4) | >100,000 | >100,000 |
| DPP8 | >100,000 | Not Determined |
| DPP9 | >100,000 | Not Determined |
Data sourced from Poplawski, J. M., et al. (2013). Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase. Journal of medicinal chemistry, 56(9), 3467–3477.
As the data indicates, Compound 6 demonstrates high potency against FAP with an IC50 of 36 nM and a Ki of 1.7 nM. Importantly, it shows significantly lower or no activity against the related proteases PREP, DPP4, DPP8, and DPP9, highlighting its high selectivity for FAP.
Experimental Protocols
The following is a detailed methodology for the enzyme inhibition assays used to generate the data presented above, based on the protocol described by Poplawski et al. (2013).
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound against FAP and related proteases.
Materials:
-
Recombinant human FAP, PREP, DPPIV (DPP4), DPP8, and DPP9 enzymes.
-
Fluorogenic peptide substrates:
-
For FAP and PREP: Z-Gly-Pro-AMC
-
For DPPIV, DPP8, and DPP9: H-Gly-Pro-AMC
-
-
Test compound (e.g., Compound 6) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffers:
-
Buffer A (for DPPIV and DPP9): 50 mM HEPES, pH 7.5, 140 mM NaCl, 1 mg/mL BSA.
-
Buffer B (for DPP8): 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA.
-
Buffer C (for FAP): 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.1% Triton X-100.
-
Buffer D (for PREP): 50 mM Tris-HCl, pH 7.5, 1 M NaCl.
-
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding fluorogenic substrate in the appropriate assay buffer. The final substrate concentration in the assay should be at or below the Michaelis constant (Km) for each enzyme.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted test compound to the wells.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals for a defined period (e.g., 30 minutes) using appropriate excitation and emission wavelengths for the AMC fluorophore (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from all measurements.
-
Normalize the reaction velocities to the control wells (no inhibitor) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Visualizations
Experimental Workflow for Cross-Reactivity Analysis
Caption: Workflow for determining the selectivity of a FAP inhibitor.
Relationship of FAP to Related Proteases
Caption: Homology relationships within the S9b protease family.
Conclusion
The development of highly selective FAP-targeting agents like this compound is essential for their safe and effective use in oncology. A thorough cross-reactivity analysis against related proteases is a cornerstone of the preclinical evaluation of these molecules. The experimental protocols and data presentation outlined in this guide provide a framework for researchers to assess and compare the selectivity of novel FAP inhibitors, ultimately contributing to the development of more precise and potent cancer therapies.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biodistribution of Monomeric vs. Multimeric OncoFAP Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of monomeric and multimeric OncoFAP, a high-affinity ligand targeting Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its abundant expression in the stroma of a wide range of human solid tumors and negligible presence in healthy tissues.[1][2] The development of radiolabeled this compound derivatives for tumor imaging and therapy has shown that multimerization can significantly enhance tumor uptake and retention, crucial factors for effective radioligand therapy.[3][4]
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data from preclinical studies comparing monomeric this compound with its multimeric counterparts. The data, presented as percentage of injected dose per gram of tissue (%ID/g), clearly demonstrates the superior tumor targeting of multimeric this compound derivatives.
| Time Point | Monomeric ¹⁷⁷Lu-OncoFAP | Dimeric ¹⁷⁷Lu-Bithis compound | Trimeric ¹⁷⁷Lu-Trithis compound |
| 1 h | ~38% | ~30% | Not Reported |
| 24 h | ~4% | ~20% | 42% |
| 48 h | Not Reported | ~16% | Not Reported |
| 96 h | Not Reported | Not Reported | ~16% |
Data compiled from multiple preclinical studies in tumor-bearing mice.[3]
| Organ | Monomeric ¹⁷⁷Lu-OncoFAP | Dimeric ¹⁷⁷Lu-Bithis compound | Trimeric ¹⁷⁷Lu-Trithis compound |
| Tumor | High initial uptake, rapid washout | High and prolonged uptake | Very high and prolonged uptake |
| Kidney | Low uptake | Low uptake | Favorable tumor-to-kidney ratio (~30) |
| Liver | Low uptake | Favorable tumor-to-liver ratio (~34 at 4h) | Favorable tumor-to-liver ratio (62) |
| Spleen | Not Reported | Not Reported | Favorable tumor-to-spleen ratio (108) |
Tumor-to-organ ratios highlight the enhanced specificity of multimeric forms.
Key Findings from Biodistribution Studies
Multimeric this compound derivatives, particularly the trimeric form (Trithis compound or this compound-23), exhibit a significantly improved biodistribution profile compared to the monomeric version. This is characterized by:
-
Enhanced Tumor Uptake and Retention: Multimerization leads to a more stable and prolonged accumulation in FAP-positive tumors. For instance, at 24 hours post-injection, the tumor uptake of dimeric ¹⁷⁷Lu-Bithis compound was approximately five-fold higher than that of the monomeric form. The trimeric version, ¹⁷⁷Lu-Trithis compound, showed an even more impressive uptake of 42% ID/g at 24 hours.
-
Favorable Tumor-to-Organ Ratios: Multimeric derivatives maintain a low uptake in healthy organs, leading to excellent tumor-to-organ ratios. This is a critical factor in radioligand therapy to minimize off-target toxicity.
-
Increased Affinity: Multimerization enhances the binding affinity to FAP. Trithis compound and Tetrathis compound showed a ~43-fold and ~235-fold enhanced inhibitory activity, respectively, compared to the monovalent this compound.
Experimental Protocols
The following is a generalized methodology for the comparative biodistribution studies of radiolabeled this compound derivatives, based on published preclinical research.
1. Synthesis and Radiolabeling of this compound Derivatives:
-
Monomeric and multimeric (dimeric, trimeric) this compound precursors are synthesized. For multimerization, amino acids like L-lysine can be used as a scaffold.
-
The this compound derivatives are conjugated with a chelator, such as DOTAGA, to enable radiolabeling.
-
Radiolabeling is performed with a therapeutic radionuclide, commonly Lutetium-177 (¹⁷⁷Lu), in a suitable buffer (e.g., sodium acetate) at an elevated temperature.
-
The radiochemical purity of the final product is assessed using methods like radio-HPLC.
2. Animal Models:
-
Immunodeficient mice (e.g., BALB/c nude) are typically used.
-
Mice are subcutaneously implanted with human tumor cells engineered to express FAP (e.g., SK-RC-52.hFAP or HT-1080.hFAP). As a negative control, tumors without FAP expression can be implanted on the contralateral flank.
-
Tumors are allowed to grow to a specified size before the biodistribution study.
3. Biodistribution Study:
-
A defined dose of the radiolabeled this compound derivative is administered intravenously to the tumor-bearing mice.
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h, 96h), cohorts of mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
4. Data Analysis:
-
The %ID/g values for monomeric and multimeric this compound derivatives are compared at each time point.
-
Tumor-to-organ ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in the respective healthy organ.
Visualizing the Experimental Workflow and Rationale
The following diagrams illustrate the experimental workflow for the biodistribution studies and the underlying principle of enhanced tumor targeting through multimerization.
References
Evaluating the Therapeutic Index of OncoFAP-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for cancer therapies with high efficacy and minimal toxicity has led to the development of targeted drug delivery systems. Among these, OncoFAP-drug conjugates have emerged as a promising strategy. This compound, a high-affinity small organic ligand, targets the Fibroblast Activation Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers. This selective expression makes FAP an attractive target for delivering potent therapeutic payloads directly to the tumor microenvironment, thereby aiming to widen the therapeutic window.
This guide provides a comparative evaluation of the therapeutic index of two prominent this compound-drug conjugates: a radiopharmaceutical, ¹⁷⁷Lu-OncoFAP-23 , and a small molecule-drug conjugate (SMDC), This compound-GlyPro-MMAE . Their performance is benchmarked against another FAP-targeted radiopharmaceutical, ¹⁷⁷Lu-FAP-2286 , to offer a broader perspective for researchers in the field.
Quantitative Data Presentation
The therapeutic index (TI) of a drug is a quantitative measure of its safety, typically represented as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical settings, this is often estimated by comparing the maximum tolerated dose (MTD) with the minimal effective dose (MED). While direct TI values are not always published, a comprehensive analysis of biodistribution, efficacy, and toxicity data allows for a robust evaluation.
Table 1: Preclinical Biodistribution of FAP-Targeted Radiopharmaceuticals in Tumor-Bearing Mice
| Parameter | ¹⁷⁷Lu-OncoFAP-23 | ¹⁷⁷Lu-FAP-2286 (Benchmark) | Reference |
| Tumor Model | SK-RC-52.hFAP | SK-RC-52.hFAP | [1] |
| Tumor Uptake (24h post-injection) | ~42% ID/g | ~10% ID/g | [2] |
| Tumor Uptake (96h post-injection) | ~16% ID/g | ~5% ID/g | [1][2] |
| Tumor-to-Kidney Ratio (Overall) | ~30 | ~6 | [2] |
| Tumor-to-Liver Ratio (Overall) | ~62 | Not Reported | |
| Tumor-to-Spleen Ratio (Overall) | ~108 | Not Reported |
%ID/g = percentage of injected dose per gram of tissue
Table 2: Preclinical Efficacy of this compound-Drug Conjugates
| Conjugate | Tumor Model | Dose | Outcome | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP | 5 MBq/mouse | Favorable therapeutic outcomes | |
| 30 MBq/mouse | Curative in mice | |||
| This compound-GlyPro-MMAE | HT-1080.hFAP | 5 nmol/mouse | Complete tumor remission in a subset of mice | |
| 2.5 nmol/mouse | Significant tumor growth inhibition | |||
| 1 nmol/mouse | Moderate tumor growth inhibition |
Table 3: Preclinical Toxicity Profile of this compound-Drug Conjugates
| Conjugate | Animal Model | Key Findings | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | Wistar rats and CD1 mice | Favorable toxicologic profile with no observed side effects or signs of toxicity at high doses of the non-radioactive conjugate. | |
| This compound-vedotin | BALB/c nu/nu mice | Well tolerated with no sign of acute toxicity observed after injection. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Biodistribution Studies of Radiopharmaceuticals
Objective: To determine the in vivo distribution and tumor-targeting efficiency of radiolabeled this compound conjugates.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts).
-
¹⁷⁷Lu-labeled this compound conjugate (e.g., ¹⁷⁷Lu-OncoFAP-23).
-
Saline solution for injection.
-
Anesthesia.
-
Gamma counter.
Protocol:
-
Animal Preparation: Tumor cells are implanted subcutaneously into the flank of the mice. The tumors are allowed to grow to a specified size (e.g., 300–500 mm³).
-
Radiotracer Administration: A known amount of the ¹⁷⁷Lu-labeled conjugate (e.g., 250 nmol/kg; 50 MBq/kg) is injected intravenously via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 24, 48, 96 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting: At each time point, blood is collected, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor are excised.
-
Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a calibrated gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in the respective organ.
Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of this compound-drug conjugates in vivo.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080.hFAP xenografts).
-
This compound-drug conjugate (e.g., this compound-GlyPro-MMAE).
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Tumor cells are implanted subcutaneously in the mice.
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 150 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The this compound-drug conjugate is administered intravenously at various dose levels. The control group receives the vehicle. The administration can be a single dose or multiple doses over a period.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., daily or every other day). Tumor volume is typically calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or when signs of toxicity are observed. The therapeutic efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
The therapeutic strategy of this compound-drug conjugates is predicated on the specific recognition of FAP in the tumor microenvironment. This targeting mechanism allows for the localized delivery and action of the therapeutic payload.
Caption: this compound-drug conjugates target FAP on CAFs, leading to localized payload delivery and tumor cell death.
Experimental Workflow: Biodistribution Study
The workflow for a typical biodistribution study is a systematic process to quantify the localization of a radiolabeled compound.
Caption: A stepwise workflow for conducting in vivo biodistribution studies of radiopharmaceuticals.
Logical Relationship: Evaluating Therapeutic Index
The evaluation of the therapeutic index is a multi-faceted process that integrates data from efficacy and toxicity studies.
Caption: The therapeutic index is determined by the relationship between the maximum tolerated dose and the minimal effective dose.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound-drug conjugates as highly targeted cancer therapies. ¹⁷⁷Lu-OncoFAP-23, in particular, demonstrates a superior biodistribution profile compared to the benchmark ¹⁷⁷Lu-FAP-2286, with significantly higher tumor uptake and more favorable tumor-to-organ ratios, suggesting a wider therapeutic window. Similarly, this compound-GlyPro-MMAE shows potent anti-tumor activity at nanomolar doses in preclinical models.
The favorable toxicity profiles of these conjugates in animal studies are encouraging. A higher therapeutic index is suggested by the potent anti-tumor effects observed at doses that are well-tolerated. The combination of high tumor accumulation and low uptake in healthy organs is a key determinant of a favorable therapeutic index.
Further clinical investigations are underway to translate these promising preclinical findings into effective and safe cancer treatments for patients. The continued development and evaluation of this compound-drug conjugates, with a strong emphasis on optimizing their therapeutic index, will be crucial for their future success in oncology.
References
Preclinical Head-to-Head Comparison of OncoFAP-Based Radioligand Therapies
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface protease, is a promising target in oncology due to its high expression in the stroma of a majority of epithelial cancers and limited presence in healthy adult tissues.[1] This differential expression makes it an ideal candidate for targeted therapies.[1] Among the developing therapeutic modalities are OncoFAP-based agents, which are currently in preclinical and early clinical development. This guide provides a data-driven comparison of this compound-based radiopharmaceuticals with other FAP-targeting agents, based on available preclinical data.
Quantitative Data Summary: this compound-Based Radiopharmaceuticals vs. FAP-2286
The following tables summarize the key preclinical data comparing the performance of ¹⁷⁷Lu-OncoFAP-23 with the clinical-stage benchmark, ¹⁷⁷Lu-FAP-2286.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (pM) | Fold Enhancement vs. Monovalent this compound |
| This compound-DOTAGA (monovalent) | FAP | 493 | - |
| Trithis compound-DOTAGA (this compound-23) | FAP | 13 | ~43-fold [2][3] |
| Tetrathis compound-DOTAGA | FAP | 2.4 | ~235-fold[2] |
Table 2: In Vivo Biodistribution and Tumor Uptake in Murine Models
| Agent | Tumor Uptake (%ID/g at 24h) | Tumor Uptake (%ID/g at 96h) | Tumor-to-Kidney Ratio | Key Findings |
| ¹⁷⁷Lu-OncoFAP-23 | ~42 | ~16 | ~30 | Superior biodistribution, high and prolonged tumor uptake, and low accumulation in healthy organs. |
| ¹⁷⁷Lu-FAP-2286 | ~10 | ~5 | ~6 | Reduced tumor uptake compared to ¹⁷⁷Lu-OncoFAP-23. |
Table 3: Comparative Performance
| Metric | ¹⁷⁷Lu-OncoFAP-23 vs. ¹⁷⁷Lu-FAP-2286 |
| Overall Tumor Uptake | ~2.7-fold higher |
| Kidney Uptake | ~1.8-fold lower |
| Tumor-to-Kidney Ratio | ~5-fold better |
Experimental Protocols
The preclinical evaluation of ¹⁷⁷Lu-OncoFAP-23 involved the following methodologies:
-
Synthesis and Radiolabeling: this compound multimers were synthesized and coupled to the DOTAGA radiometal chelator, making them suitable for radiolabeling with lutetium-177.
-
In Vivo Biodistribution Studies: Experiments were conducted in BALB/c nude mice bearing SK-RC-52.hFAP tumors. The this compound derivatives were administered intravenously to assess their accumulation and retention in the tumor and various organs at different time points. ¹⁷⁷Lu-OncoFAP and ¹⁷⁷Lu-FAP-2286 were used as controls in the biodistribution studies.
-
Therapeutic Efficacy Evaluation: The anticancer activity of ¹⁷⁷Lu-OncoFAP-23 was evaluated in tumor-bearing mice at different doses. Studies also investigated the combination therapy of ¹⁷⁷Lu-OncoFAP-23 with the immunocytokine L19-IL2.
-
Toxicology Studies: The toxicological profile of this compound-23 and its cold-labeled counterpart was assessed in Wistar rats and CD1 mice by administering high doses.
-
Proteomics Analysis: Proteomic studies were conducted to investigate the mechanism of action of the combination therapy, particularly the immune response directed against the tumor.
Visualizing Preclinical Development and Therapeutic Strategy
The following diagrams illustrate the workflow for the preclinical evaluation of this compound-based agents and the proposed mechanism for combination therapy.
References
OncoFAP: A Comparative Guide to Performance in FAP-Positive Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OncoFAP's performance with other Fibroblast Activation Protein (FAP)-targeting agents in various preclinical tumor models. The information is intended to support researchers and drug development professionals in their evaluation of novel cancer therapies targeting the tumor microenvironment.
The Role of FAP in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, including breast, colorectal, lung, and pancreatic cancers.[1][2] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer diagnosis and therapy.[1][3] FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting tumor cell invasion and metastasis, and contributing to an immunosuppressive tumor microenvironment.[4]
This compound: An Ultra-High-Affinity Ligand for FAP Targeting
This compound is a small organic ligand with exceptionally high affinity for FAP. This property makes it an ideal candidate for targeted delivery of imaging agents or therapeutic payloads to FAP-positive tumors. This compound has been developed into various derivatives, including radiolabeled conjugates for imaging (e.g., with Gallium-68) and therapy (e.g., with Lutetium-177), as well as small molecule-drug conjugates. A multivalent derivative, this compound-23 (also known as Trithis compound), has demonstrated enhanced tumor uptake and retention in preclinical studies.
Comparative Performance in FAP-Positive Tumor Models
The following tables summarize the performance of this compound and its derivatives in comparison to other FAP-targeting agents in preclinical studies.
In Vitro Inhibitory Activity
| Compound | Target | IC50 (pM) | Reference |
| This compound-DOTAGA | hFAP | 399 | |
| [natLu]Lu-OncoFAP-DOTAGA | hFAP | 456 | |
| Bithis compound-DOTAGA | hFAP | 168 | |
| [natLu]Lu-Bithis compound-DOTAGA | hFAP | 192 | |
| Trithis compound (this compound-23) | hFAP | 13 | |
| Tetrathis compound | hFAP | 2.4 | |
| FAP-2286 | FAP | 2700 | |
| FAPI-46 | FAP | 13500 |
In Vivo Biodistribution in FAP-Positive Tumor Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| 177Lu-OncoFAP | HT-1080.hFAP | 24 h | ~4 | - | |
| 177Lu-Bithis compound | HT-1080.hFAP | 24 h | ~20 | Favorable | |
| 177Lu-OncoFAP-23 | SK-RC-52.hFAP | 24 h | 42 | ~30 | |
| 177Lu-OncoFAP-23 | SK-RC-52.hFAP | 96 h | 16 | ~30 | |
| 177Lu-FAP-2286 | SK-RC-52.hFAP | 24 h | 10 | 6 | |
| 177Lu-FAP-2286 | SK-RC-52.hFAP | 96 h | 5 | - |
Therapeutic Efficacy in Preclinical Models
| Treatment | Tumor Model | Key Findings | Reference |
| 177Lu-OncoFAP | FAP-positive subcutaneous tumors | Potent anti-cancer effect at a dose of 70 MBq/mouse. | |
| 177Lu-Bithis compound | FAP-positive subcutaneous tumors | Enhanced in vivo anti-tumor activity compared to the monomeric 177Lu-OncoFAP. | |
| 177Lu-OncoFAP-23 | FAP-positive tumors | Dose-dependent anticancer activity, with potent efficacy at 5 MBq/mouse. | |
| 177Lu-OncoFAP-23 + L19-IL2 | FAP-positive tumors | Complete tumor eradication in all treated animals. The combination leads to an enhanced activation of the host immune system against the tumor. |
Experimental Protocols
In Vitro Inhibition Assay Against human FAP (hFAP)
The inhibitory activity of the compounds against recombinant hFAP is evaluated using an enzymatic assay. The assay measures the cleavage of a fluorogenic substrate by hFAP in the presence of varying concentrations of the inhibitor. The fluorescence intensity is monitored over time, and the initial reaction rates are used to calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Biodistribution Studies
Biodistribution studies are performed in tumor-bearing mice to assess the tumor-targeting capabilities and in vivo pharmacokinetics of the radiolabeled compounds.
-
Tumor Model: FAP-positive tumor cells (e.g., SK-RC-52.hFAP, HT-1080.hFAP) are subcutaneously implanted into immunodeficient mice.
-
Radiotracer Administration: The radiolabeled compound (e.g., 177Lu-OncoFAP derivative) is administered intravenously to the tumor-bearing mice.
-
Tissue Harvesting and Measurement: At various time points post-injection, the mice are euthanized, and major organs and tumors are collected and weighed. The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined to evaluate the selectivity of the radiotracer.
Preclinical Therapy Studies
The therapeutic efficacy of the radiolabeled compounds is evaluated in tumor-bearing mice.
-
Tumor Model: Mice with established FAP-positive tumors are used for the study.
-
Treatment Administration: A single therapeutic dose of the radiolabeled compound is administered intravenously.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using a caliper.
-
Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth in the treated group with that in a control group (e.g., receiving a vehicle). In some studies, the combination with other therapies, such as immunotherapy, is also investigated.
Visualizing Pathways and Processes
The following diagrams illustrate key concepts related to FAP-targeted therapy and the experimental workflows.
Caption: Role of FAP in the tumor microenvironment.
Caption: General workflow of a preclinical biodistribution study.
Caption: Concept of FAP-targeted radioligand therapy.
References
- 1. cusabio.com [cusabio.com]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aimed-analytics.com [aimed-analytics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for OncoFAP
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of OncoFAP, a high-affinity ligand for Fibroblast Activation Protein (FAP) utilized in tumor-targeting research and theranostics.
This compound is a powerful tool in cancer research, often used in its radiolabeled form for PET imaging and targeted radionuclide therapy.[1][2][3] Its proper disposal is critical to protect personnel and the environment from potential chemical and radiological hazards. The disposal protocols for this compound are dictated by its formulation, specifically whether it is in its non-radioactive (cold) state or radiolabeled with isotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Fluorine-18 (¹⁸F).[1][3]
I. Disposal of Non-Radiolabeled ("Cold") this compound
Unused or waste "cold" this compound, which is not radiolabeled, should be treated as chemical waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with regular laboratory or biohazardous waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled chemical waste container. The label should include "Chemical Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company, following all institutional and local regulations.
II. Disposal of Radiolabeled this compound
The disposal of radiolabeled this compound is governed by strict regulations for radioactive waste and must be handled by personnel with appropriate training.
Quantitative Data on Common Radioisotopes Used with this compound:
| Radioisotope | Half-Life | Primary Emission Type(s) |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron (β+) |
| Fluorine-18 (¹⁸F) | 110 minutes | Positron (β+) |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | Beta (β-), Gamma (γ) |
Experimental Protocol for Waste Handling:
The following is a general protocol for handling and disposing of waste generated from experiments involving radiolabeled this compound.
A. Waste Segregation at the Point of Generation:
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, vials, and pipette tips.
-
Place all solid radioactive waste into designated, clearly labeled radioactive waste containers.
-
Use separate containers for short-lived and long-lived isotopes to facilitate decay-in-storage.
-
-
Liquid Waste: This includes unused solutions, rinsing solutions, and media from cell cultures.
-
Collect liquid radioactive waste in shatter-resistant, leak-proof containers.
-
Do not dispose of liquid radioactive waste down the sanitary sewer unless permitted by institutional and regulatory guidelines for specific, very low-level activity.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a puncture-resistant radioactive sharps container.
B. Decay-in-Storage (DIS) for Short-Lived Isotopes:
For isotopes with short half-lives like ⁶⁸Ga and ¹⁸F, decay-in-storage is a common and effective disposal method.
-
Collection and Labeling: Collect the waste in designated containers labeled with the isotope, initial activity date, and the name of the principal investigator.
-
Storage: Store the containers in a secure, shielded location.
-
Decay Period: Hold the waste for a minimum of 10 half-lives. For ⁶⁸Ga, this is approximately 11.3 hours; for ¹⁸F, it is about 18.3 hours.
-
Monitoring: After the decay period, monitor the waste with a radiation survey meter to ensure its radioactivity is indistinguishable from background levels.
-
Final Disposal: Once confirmed to be at background levels, the waste can be disposed of as non-radioactive waste (e.g., biohazardous or chemical waste, as appropriate), with all radioactive labels removed or defaced.
C. Disposal of Long-Lived Isotopes:
Waste containing longer-lived isotopes like ¹⁷⁷Lu requires disposal through a licensed radioactive waste vendor.
-
Collection and Packaging: Collect and package the waste according to your institution's and the vendor's requirements.
-
Documentation: Complete all necessary radioactive waste disposal forms, accurately documenting the isotope, activity, and waste composition.
-
Pickup and Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed radioactive waste disposal service.
III. This compound as a Potential Chemotherapeutic Agent
When used in therapeutic applications, particularly when conjugated with a therapeutic radionuclide, this compound waste may be considered chemotherapeutic or cytotoxic waste.
Key Considerations for Chemotherapeutic Waste:
-
Designated Containers: Use yellow and white, puncture-proof containers specifically labeled "Chemotherapeutic Waste."
-
No Drain Disposal: Liquid chemotherapeutic waste must not be disposed of down the drain.
-
Segregation: Keep chemotherapeutic waste separate from other waste streams.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always adhere to your institution's specific protocols and all local, state, and federal regulations regarding chemical and radioactive waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for detailed procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
